Product packaging for 5-O-Desmethyl Donepezil-d5(Cat. No.:CAS No. 1189929-21-2)

5-O-Desmethyl Donepezil-d5

Cat. No.: B602624
CAS No.: 1189929-21-2
M. Wt: 370.5 g/mol
InChI Key: DSMISVLYMKJMLP-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A labelled metabolite of Donepezil. Donepezil is a medication that is used for the treatment of patients with Alzheimer's disease. It can help improve memory and awareness of patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO3 B602624 5-O-Desmethyl Donepezil-d5 CAS No. 1189929-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMISVLYMKJMLP-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661896
Record name 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189929-21-2
Record name 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, biological context, and analytical methodologies related to 5-O-Desmethyl Donepezil-d5. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research and development.

Introduction

This compound is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a primary metabolite of the drug Donepezil.[1][2][3] Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of dementia associated with Alzheimer's disease.[4][5][6] The deuterated analog serves as an internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies.[1][2] Deuterium substitution can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor of consideration in its application.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Chemical Name 5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one[1]
Molecular Formula C₂₃H₂₂D₅NO₃[2][7]
Molecular Weight 370.5 g/mol [2][3][7]
Exact Mass 370.23 Da[1]
CAS Number 1189929-21-2[1][2][8]
Appearance Solid at room temperature[1]
Purity >95% (HPLC)[9]

Table 2: Computed Physicochemical Properties

PropertyValueSource
LogP 3.996[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Heavy Atom Count 27[1]
Complexity 496[1]
SMILES COC1=C(O)C=C2CC(CC3CCN(CC4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CC3)C(=O)C2=C1[1]
InChI Key DSMISVLYMKJMLP-VIQYUKPQSA-N[1]

Biological Context: Metabolism of Donepezil

5-O-Desmethyl Donepezil is a metabolite of Donepezil, formed primarily through O-demethylation mediated by cytochrome P450 enzymes (CYP3A and CYP2D6).[10] The metabolism of Donepezil is extensive, involving several pathways including O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[10][11] These phase I metabolites can be further conjugated with glucuronic acid or sulfurous acid before excretion.[10] While the pharmacological activity of 5-O-Desmethyl Donepezil is reported as unknown or not fully characterized, other metabolites like 6-O-desmethyl donepezil and donepezil-cis-N-oxide are known to be pharmacologically active.[5][6][12]

G cluster_metabolites Primary Metabolites Donepezil Donepezil Metabolism CYP3A4, CYP2D6 (Phase I Metabolism) Donepezil->Metabolism Biotransformation M1 5-O-Desmethyl Donepezil Metabolism->M1 O-Demethylation M2 6-O-Desmethyl Donepezil (Active) Metabolism->M2 O-Demethylation M3 Donepezil-N-Oxide (Active) Metabolism->M3 N-Oxidation M4 N-Desbenzyl Donepezil Metabolism->M4 N-Debenzylation M5 Hydroxylated Metabolites Metabolism->M5 Hydroxylation Conjugation Phase II Metabolism (e.g., Glucuronidation) M1->Conjugation M2->Conjugation M3->Conjugation M4->Conjugation M5->Conjugation Excretion Urinary and Fecal Excretion Conjugation->Excretion

Caption: Metabolic pathways of Donepezil leading to primary metabolites.

Experimental Protocols

Accurate quantification of this compound and its non-labeled counterpart is critical in pharmacokinetic and metabolic studies. Below are detailed analytical methods cited in the literature.

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous detection of Donepezil and its three main metabolites, including 5-O-Desmethyl Donepezil (5DD), from plasma samples.[12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize plasma samples.

    • Perform extraction using a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15). Disopyramide is used as the internal standard.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.[12]

  • Chromatographic Conditions:

    • Column: X-Terra, RP8

    • Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 50 µL

    • Detection: Photometric and fluorimetric detectors are used in tandem. Donepezil, 5DD, and Donepezil-N-oxide are fluorescent, while 6-O-desmethyl donepezil is non-fluorescent.[12]

  • Performance:

    • Linearity: 10-100 ng/mL range

    • Quantitation Limits: 0.1-0.3 ng/mL for fluorescent compounds; 1.2-4.3 ng/mL for photometric compounds.[12]

Caption: Workflow for HPLC-based analysis of Donepezil metabolites in plasma.

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the simultaneous determination of Donepezil and its active metabolite, 6-O-desmethyl donepezil.[13] While this protocol focuses on the 6-O-desmethyl metabolite, its principles are directly applicable to the analysis of 5-O-Desmethyl Donepezil.

  • Sample Preparation (Solid-Phase Extraction):

    • Use 500 µL aliquots of human plasma.

    • Perform solid-phase extraction (SPE) using Waters Oasis HLB cartridges.[13]

  • Chromatographic Conditions:

    • Column: Waters Novapak C18 (150 mm x 3.9 mm, 4 µm)

    • Mobile Phase: Isocratic conditions (details not specified in abstract)

    • Run Time: 6.0 minutes[13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Donepezil: m/z 380.1 → 91.2

      • 6-O-desmethyl donepezil: m/z 366.3 → 91.3

      • Galantamine (Internal Standard): m/z 288.2 → 213.2[13]

  • Performance:

    • Linearity: 0.02–10.0 ng/mL for 6-O-desmethyl donepezil.[13]

G start Human Plasma Sample (500 µL) spe Solid-Phase Extraction (Waters Oasis HLB) start->spe Extraction lc LC Separation (Waters Novapak C18) spe->lc Injection ms Tandem Mass Spectrometry (Positive Ion, MRM Mode) lc->ms Ionization end Data Acquisition & Quantification ms->end Detection

Caption: General workflow for LC-MS/MS quantification of Donepezil metabolites.

For in vivo studies, this compound can be prepared in various formulations. A common method involves initial dissolution in an organic solvent followed by dilution in a vehicle suitable for administration.

  • DMSO-based Formulation:

    • Prepare a stock solution by pre-dissolving the compound in DMSO.

    • To the DMSO stock solution, add PEG300 and mix until clear.

    • Add Tween 80 and mix until clear.

    • Finally, add ddH₂O to reach the desired final concentration and mix thoroughly.[1]

  • Alternative Formulations: Other reported oral formulations include dissolving in PEG400, suspending in 0.2% Carboxymethyl cellulose, or dissolving in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Table 3: Recommended Storage Conditions

FormTemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Source:[1]

The product is noted to be stable at ambient temperature for short periods, such as during ordinary shipping.[1]

References

5-O-Desmethyl Donepezil-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-O-Desmethyl Donepezil-d5, a deuterium-labeled metabolite of Donepezil. The information is compiled from various analytical and metabolic studies.

Quantitative Data

The following tables summarize the key quantitative and identifying information for this compound and its non-labeled counterpart.

Table 1: Chemical and Physical Properties

PropertyValueSource
Analyte Name This compound[1][2]
Parent Drug Donepezil[1]
CAS Number 1189929-21-2[2][3]
Molecular Formula C₂₃H₂₂D₅NO₃[2][3]
Molecular Weight 370.50 g/mol [2][3]
IUPAC Name 5-hydroxy-6-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-2, 3-dihydro-1H-inden-1-one[1]
Purity >95% (by HPLC)[4]
Storage Temperature -20°C[4]

Table 2: Non-Labeled 5-O-Desmethyl Donepezil Properties

PropertyValueSource
Analyte Name 5-O-Desmethyl Donepezil[4]
CAS Number 120013-57-2[4][5]
Molecular Formula C₂₃H₂₇NO₃[4][5]
Molecular Weight 365.47 g/mol [4][5]
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one[4][5]

Experimental Protocols

Detailed methodologies for the analysis of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil, are crucial for research and development. The following protocols are based on established analytical methods.

2.1 High-Performance Liquid Chromatography (HPLC) for Donepezil and Metabolites

A validated HPLC method for the simultaneous determination of Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-Oxide (DNox) in human plasma has been described.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize plasma samples.

    • Extract the analytes using a solvent mixture of n-hexane, dichloromethane, and ethyl acetate (45:40:15 v/v/v).[6]

    • Use Disopyramide as the internal standard.[6]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: X-Terra, RP8[6]

    • Mobile Phase: Acetonitrile (85%) and 1% acetic acid (15%)[6]

    • Flow Rate: 1 mL/min[6]

    • Injection Volume: 50 µL[6]

    • Detection: Photometric and fluorimetric detectors in tandem. This setup maximizes sensitivity for fluorescent compounds (Donepezil, 5DD, DNox) and allows detection of non-fluorescent compounds (6DD, internal standard).[6]

  • Method Performance:

    • Linearity: 10-100 ng/mL concentration range.[6]

    • Quantitation Limits: 0.1-0.3 ng/mL for fluorescent compounds and 1.2-4.3 ng/mL for photometric compounds.[6]

    • Imprecision (CV): 3.2% to 12.6%[6]

    • Inaccuracy (% mean absolute error): 1.3% to 13.3%[6]

2.2 Chiral HPLC Analysis

A method for the enantioselective determination of Donepezil and its desmethyl metabolites has also been developed.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Extract from culture medium using ethyl acetate.[7]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H[7]

    • Mobile Phase: Hexane/ethanol/methanol (75:20:5, v/v/v) with 0.3% triethylamine.[7]

    • Detection: UV at 270 nm.[7]

  • Method Performance:

    • Linearity (Donepezil): 100-10,000 ng/mL for each enantiomer.[7]

    • Linearity (5-O-Desmethyl Donepezil & 6-O-Desmethyl Donepezil): 100-5,000 ng/mL for each enantiomer.[7]

    • Precision and Accuracy (RSD and RE): < 15%[7]

2.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive LC-MS/MS method has been established for the simultaneous quantification of Donepezil and its active metabolite, 6-O-desmethyl donepezil, in human plasma.[8] While this protocol does not explicitly include this compound, the principles can be adapted. This compound is commonly used as an internal standard in such assays to improve accuracy.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Extract analytes and the internal standard (galantamine) from 500 µL of human plasma using Waters Oasis HLB cartridges.[8]

  • Chromatographic Conditions:

    • Column: Waters Novapak C18 (150 mm x 3.9 mm, 4 µm)[8]

    • Mobile Phase: Isocratic elution.

    • Run Time: 6.0 min[8]

  • Mass Spectrometry Conditions:

    • Mode: Positive ion and multiple reaction monitoring (MRM).[8]

    • Transitions:

      • Donepezil: m/z 380.1 → 91.2[8]

      • 6-O-Desmethyl Donepezil: m/z 366.3 → 91.3[8]

      • Galantamine (IS): m/z 288.2 → 213.2[8]

  • Method Performance:

    • Linear Dynamic Range (Donepezil): 0.10-50.0 ng/mL[8]

    • Linear Dynamic Range (6-O-Desmethyl Donepezil): 0.02-10.0 ng/mL[8]

    • Precision (%CV): < 7.5%[8]

Signaling Pathways and Experimental Workflows

Donepezil Metabolism

Donepezil undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6.[9][10] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis, followed by glucuronidation.[11][12] 5-O-Desmethyl Donepezil is one of the metabolites formed through O-demethylation.[12]

Donepezil_Metabolism Donepezil Donepezil CYP3A4 CYP3A4 Donepezil->CYP3A4 Metabolized by CYP2D6 CYP2D6 Donepezil->CYP2D6 Metabolized by 5-O-Desmethyl_Donepezil 5-O-Desmethyl Donepezil CYP3A4->5-O-Desmethyl_Donepezil O-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites CYP3A4->Hydroxylated_Metabolites Hydroxylation 6-O-Desmethyl_Donepezil 6-O-Desmethyl Donepezil CYP2D6->6-O-Desmethyl_Donepezil O-demethylation N_Oxide_Metabolites N-Oxide Metabolites CYP2D6->N_Oxide_Metabolites N-oxidation Glucuronidation Glucuronidation 6-O-Desmethyl_Donepezil->Glucuronidation Hydroxylated_Metabolites->Glucuronidation Hydrolysis_Product Hydrolysis Product Excretion Excretion Hydrolysis_Product->Excretion Renal Glucuronidation->Excretion Renal/Fecal

Caption: Metabolic pathway of Donepezil.

Analytical Workflow for Quantification

The general workflow for the quantification of this compound in a biological matrix using LC-MS/MS involves several key steps from sample receipt to data analysis.

Analytical_Workflow Sample_Receipt 1. Biological Sample Receipt (e.g., Plasma, Urine) Spiking 2. Spiking with Internal Standard (e.g., this compound) Sample_Receipt->Spiking Extraction 3. Analyte Extraction (LLE or SPE) Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS 6. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing 7. Data Processing & Quantification LC_MS_MS->Data_Processing Reporting 8. Report Generation Data_Processing->Reporting

Caption: General LC-MS/MS analytical workflow.

References

A Technical Guide to 5-O-Desmethyl Donepezil-d5 (CAS No. 1189929-21-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-O-Desmethyl Donepezil-d5 is a deuterium-labeled analog of 5-O-Desmethyl Donepezil, a metabolite of the widely prescribed Alzheimer's disease medication, Donepezil. As a stable isotope-labeled compound, it serves as an invaluable tool, primarily as an internal standard, in bioanalytical and pharmacokinetic studies.[1] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, enabling precise and accurate quantification of Donepezil and its metabolites in complex biological matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of the physicochemical properties, relevant experimental protocols, and metabolic pathways associated with this compound.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 1189929-21-2
Molecular Formula C₂₃H₂₂D₅NO₃
Molecular Weight 370.5 g/mol [2]
Appearance Solid[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]
Solubility Soluble in DMSO[3]

Experimental Protocols

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Donepezil and its metabolites in biological samples such as plasma. The following is a representative experimental protocol synthesized from established methodologies.

Objective: To quantify the concentration of Donepezil and its major metabolites in human plasma using this compound as an internal standard.

Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Donepezil, 5-O-Desmethyl Donepezil, and 6-O-Desmethyl Donepezil analytical standards

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Donepezil, its metabolites, and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the analytes to create calibration standards and quality control (QC) samples at various concentrations.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration.

  • Sample Preparation (Protein Precipitation Method):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

    • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 analytical column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Set a suitable flow rate (e.g., 0.5 mL/min).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion electrospray mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

Donepezil primarily acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism for its therapeutic effects in Alzheimer's disease.

Donepezil undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. 5-O-Desmethyl Donepezil is one of the metabolites formed through O-demethylation.

Donepezil_Metabolism Donepezil Donepezil Metabolite1 5-O-Desmethyl Donepezil Donepezil->Metabolite1 CYP2D6, CYP3A4 (O-demethylation) Metabolite2 6-O-Desmethyl Donepezil Donepezil->Metabolite2 CYP2D6, CYP3A4 (O-demethylation) Metabolite3 Donepezil-N-oxide Donepezil->Metabolite3 (N-oxidation) Other_Metabolites Other Metabolites Donepezil->Other_Metabolites Hydroxylation, N-debenzylation, etc. Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Unknown, Calibrator, or QC) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (Peak Area Ratios) LC_MSMS->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

References

5-O-Desmethyl Donepezil-d5 supplier and pricing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-O-Desmethyl Donepezil-d5

This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in this compound. It covers its role as a metabolite of Donepezil, supplier information, and relevant experimental methodologies.

Introduction

This compound is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a metabolite of the drug Donepezil.[1][2][3][4] Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase, and it is widely prescribed for the treatment of mild to moderate Alzheimer's disease.[5][6][7] The labeling with deuterium (d5) makes this compound a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry.

Supplier and Pricing Information

The procurement of this compound is critical for research applications. While pricing is often subject to quotation, the following table summarizes key suppliers of this compound. For reference, the pricing for the non-deuterated analog, 5-O-Desmethyl Donepezil, is included from one supplier.

SupplierProduct NameCAS NumberNotes
Santa Cruz BiotechnologyThis compound1189929-21-2Biochemical for proteomics research.[8]
InvivoChemThis compound1189929-21-2Deuterium labeled form of 5-O-Desmethyl donepezil.[2]
MedChemExpressThis compound1189929-21-2Isotope-Labeled Compound.[4]
GuidechemThis compound1189929-21-2Lists various global manufacturers.[1]
AlfagenThis compound1189929-21-2Labeled as a MedChemExpress product.[3]
GenpriceThis compound1189929-21-2Listed as a laboratory reagent.[9]
LGC Standards5-O-Desmethyl Donepezil120013-57-2Non-deuterated version. Pricing: 2.5 mg for $256.00, 5 mg for $472.00, 25 mg for $1,971.00.[10]

Metabolic Pathway of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[6][11][12] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. One of the key metabolites formed through O-demethylation is 5-O-Desmethyl Donepezil. This metabolite, along with others like 6-O-desmethyl-donepezil (6DD) and donepezil-N-oxide (DNox), is pharmacologically active.[13]

Donepezil_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Donepezil Donepezil O_demethylation O-demethylation (CYP2D6, CYP3A4) Donepezil->O_demethylation Hydroxylation Hydroxylation Donepezil->Hydroxylation N_debenzylation N-debenzylation Donepezil->N_debenzylation N_oxidation N-oxidation Donepezil->N_oxidation M5_ODD 5-O-Desmethyl Donepezil O_demethylation->M5_ODD M6_ODD 6-O-Desmethyl Donepezil O_demethylation->M6_ODD Other Other Metabolites Hydroxylation->Other N_debenzylation->Other DNox Donepezil-N-Oxide N_oxidation->DNox Mechanism_of_Action cluster_parent Parent Drug cluster_metabolite Metabolite Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Metabolite 5-O-Desmethyl Donepezil Donepezil->Metabolite Metabolized to ACh Acetylcholine (ACh) Levels AChE->ACh Breaks down hERG hERG Potassium Channel Metabolite->hERG Inhibits HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (+ Internal Standard) Alkalinize Alkalinize Sample Plasma->Alkalinize Extract Liquid-Liquid Extraction (n-hexane/dichloromethane/ethylacetate) Alkalinize->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 50 µL into HPLC Reconstitute->Inject Processed Sample Separate Separation on X-Terra RP8 Column Inject->Separate Detect Tandem Detection (Photometric & Fluorimetric) Separate->Detect Quantify Data Quantification Detect->Quantify

References

Isotopic Purity of 5-O-Desmethyl Donepezil-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Desmethyl Donepezil-d5 is the deuterium-labeled analog of 5-O-Desmethyl Donepezil, a metabolite of the acetylcholinesterase inhibitor Donepezil.[1][2][3] Stable isotope-labeled compounds, such as this compound, are critical internal standards for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies.[3][4] The incorporation of deuterium atoms results in a mass shift from the unlabeled analyte, allowing for its clear differentiation and accurate quantification in complex biological matrices.

The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, leading to enhanced accuracy and precision in analytical measurements. This technical guide provides an in-depth overview of the synthesis, analytical methodologies for isotopic purity determination, and data representation for this compound.

Disclaimer: Specific quantitative data and detailed proprietary synthesis protocols for this compound are not publicly available. The information presented herein is based on established principles and common practices for the synthesis and analysis of deuterated compounds.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of five deuterium atoms into the 5-O-Desmethyl Donepezil molecule. Based on the chemical structure, the deuterium atoms are located on the phenyl ring of the benzyl group. A plausible synthetic approach would involve the use of a deuterated starting material, such as Benzyl-d5 bromide, in the final steps of the synthesis of the parent compound.

A generalized synthetic pathway can be conceptualized as follows:

G A 5-Hydroxy-6-methoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one C This compound A->C Alkylation B Benzyl-d5 bromide B->C

Caption: A potential synthetic pathway for this compound.

Isotopic Purity Analysis

The determination of isotopic purity for a deuterated compound like this compound is a critical quality control step. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the isotopic distribution of a labeled compound. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving the different isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum of the compound, the relative abundance of the desired deuterated species (d5) can be measured along with the presence of lesser deuterated species (d4, d3, etc.) and the unlabeled compound (d0).

Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy, particularly ¹H NMR (proton NMR), is used to confirm the positions of deuterium labeling. In a ¹H NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides confirmation that the deuterium incorporation has occurred at the intended positions on the molecule. While quantitative NMR can be used to estimate isotopic purity, it is often used in conjunction with mass spectrometry for a comprehensive analysis.

Data Presentation

The quantitative data for the isotopic purity of this compound is typically summarized in tabular format for clarity and ease of comparison.

Table 1: Isotopic Distribution of this compound

IsotopologueRelative Abundance (%)
d0 (Unlabeled)< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d4~ 5.0
d5> 98.0

Note: The data in this table is representative of a high-purity deuterated standard and is for illustrative purposes only.

Table 2: Quality and Purity Specifications

ParameterSpecification
Chemical Purity (by HPLC)≥ 98%
Isotopic Purity (d5)≥ 98%
Molecular FormulaC₂₃H₂₂D₅NO₃
Molecular Weight370.50
CAS Number1189929-21-2

Experimental Protocols

Detailed experimental protocols are essential for the reproducible assessment of isotopic purity. Below are generalized protocols for the analysis of this compound.

LC-MS/MS Method for Isotopic Purity
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) to detect the m/z of d0 to d5 species.

    • Data Analysis: Integration of the peak areas for each isotopologue to calculate the relative abundances.

¹H NMR Method for Positional Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the signals in the aromatic region and compare them to the signals of the non-deuterated standard to confirm the absence of protons at the labeled positions.

Workflow for Isotopic Purity Assessment

The overall process for ensuring the quality of this compound involves a logical flow of synthesis and analysis.

G cluster_0 Synthesis and Purification cluster_1 Analytical Characterization A Synthesis of this compound B Purification (e.g., HPLC) A->B C Identity Confirmation (¹H NMR, ¹³C NMR) B->C D Chemical Purity (HPLC) B->D E Isotopic Purity (LC-MS) B->E F Certificate of Analysis Generation C->F D->F E->F

Caption: General experimental workflow for the synthesis and certification of this compound.

Conclusion

The isotopic purity of this compound is a paramount parameter that dictates its performance as an internal standard in demanding bioanalytical applications. A thorough characterization using a combination of mass spectrometry and NMR spectroscopy is essential to confirm both the isotopic distribution and the specific locations of deuterium incorporation. For researchers and drug development professionals, sourcing this material from reputable suppliers who provide a comprehensive Certificate of Analysis with detailed isotopic purity data is crucial for ensuring the reliability and accuracy of their quantitative studies.

References

Stability and Storage of 5-O-Desmethyl Donepezil-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-O-Desmethyl Donepezil-d5, a deuterated metabolite of Donepezil. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and development activities involving this compound.

Introduction

This compound is a stable isotope-labeled internal standard used in pharmacokinetic and metabolic studies of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The deuterium labeling provides a distinct mass signature for accurate quantification in complex biological matrices. Understanding the stability profile of this compound is paramount for reliable experimental outcomes.

The stability of deuterated compounds is often enhanced due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and less susceptible to enzymatic cleavage than a carbon-hydrogen (C-H) bond. This inherent stability can translate to a longer shelf-life and greater resistance to degradation under certain conditions.

Recommended Storage Conditions

Proper storage is critical to preserve the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

Storage FormatTemperatureDurationRecommendations
Solid (Powder) -20°C3 yearsFor long-term storage, a freezer is recommended.[1]
4°C2 yearsOffers a shorter-term storage option.[1]
In Solvent -80°C6 monthsIdeal for preserving the compound in a dissolved state for an extended period.[1]
-20°C1 monthSuitable for short-term storage of solutions.[1]
Shipping Room TemperatureShort-termThe compound is stable at ambient temperatures for the duration of shipping.[1]

Stability Profile and Potential Degradation Pathways

Inferred Degradation Pathways:

Based on studies of Donepezil, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: Degradation is expected in both acidic and alkaline environments. Donepezil has shown susceptibility to hydrolysis, and this is a common degradation pathway for many pharmaceutical compounds.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.

  • Thermal Stress: Elevated temperatures can induce degradation.

Conversely, Donepezil has demonstrated relative stability under photolytic (light) stress.

The following diagram illustrates the potential degradation pathways for this compound, inferred from the behavior of Donepezil.

G cluster_degradation Degradation Products This compound This compound Hydrolysis Products (Acidic/Alkaline) Hydrolysis Products (Acidic/Alkaline) This compound->Hydrolysis Products (Acidic/Alkaline) Acid/Base Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat

Caption: Inferred degradation pathways for this compound.

Experimental Protocols for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. While a specific validated method for this compound is not published, the following protocols, adapted from studies on Donepezil, can serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a common and effective technique for the analysis of Donepezil and its metabolites.

Table of Chromatographic Conditions (Adaptable for this compound):

ParameterCondition 1Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Column (for enantiomeric separation)
Mobile Phase Acetonitrile and Phosphate BufferHexane, Ethanol, and Triethylamine
Detection UV at 268 nm or 315 nmUV at 270 nm
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient or controlled (e.g., 30°C)Ambient
Forced Degradation Studies

Forced degradation studies are essential to establish the degradation profile and to develop a stability-indicating method. The following workflow outlines the typical steps involved.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light) A->F G Analyze by HPLC-UV B->G C->G D->G E->G F->G H Identify Degradation Products (e.g., LC-MS) G->H I Validate Stability-Indicating Method H->I

Caption: Workflow for forced degradation studies.

Detailed Methodologies for Forced Degradation:

  • Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is treated with an equal volume of 0.1 M hydrochloric acid and refluxed for a specified period (e.g., 2-8 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

  • Alkaline Hydrolysis: A solution of the compound is treated with an equal volume of 0.1 M sodium hydroxide and refluxed. Samples are taken at intervals, neutralized, and analyzed.

  • Oxidative Degradation: The compound solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature or slightly elevated temperature for a set duration. Samples are analyzed at different time points.

  • Thermal Degradation: The solid compound or a solution is exposed to a high temperature (e.g., 60-80°C) in a calibrated oven for an extended period. Samples are analyzed at various intervals.

  • Photolytic Degradation: The solid compound or a solution is exposed to UV and/or fluorescent light in a photostability chamber for a defined period, following ICH guidelines.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the direct interaction of this compound with any signaling pathways. As a metabolite of Donepezil, its primary role in research is as an internal standard for analytical purposes. The pharmacological activity and signaling pathway interactions of the parent compound, Donepezil, are well-documented and revolve around its function as an acetylcholinesterase inhibitor.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. The recommended long-term storage condition is at -20°C in a solid form. While specific quantitative stability data for the deuterated metabolite is limited, information from its parent compound, Donepezil, provides valuable insights into its potential degradation pathways, which primarily include hydrolysis and oxidation. The experimental protocols outlined in this guide offer a solid foundation for developing and validating a robust stability-indicating method to ensure the quality and reliability of experimental data. Further studies are warranted to establish a comprehensive stability profile specifically for this compound.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of 5-O-Desmethyl Donepezil-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-O-Desmethyl Donepezil-d5. It is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Donepezil and its metabolites.

Introduction

5-O-Desmethyl Donepezil is a primary metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The deuterated analog, this compound, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate quantification of the non-labeled metabolite in complex biological matrices. This guide details the available spectral data, experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1189929-21-2[1][2]
Molecular Formula C₂₃H₂₂D₅NO₃[2][3]
Molecular Weight 370.50 g/mol [2][3]
Appearance Solid[1]

Mass Spectrometry Data

Detailed mass spectra for this compound are not publicly available. However, data for the non-deuterated metabolite, 5-O-Desmethyl Donepezil, can be used to infer the expected mass-to-charge ratios (m/z) for the deuterated analog. The primary difference will be a 5-dalton mass shift due to the five deuterium atoms.

Table 2: Mass Spectrometry Data for 5-O-Desmethyl Donepezil and its Deuterated Analog

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Method
5-O-Desmethyl Donepezil366.3Not explicitly stated in search resultsLC-MS/MS
This compound ~371.3 (Expected) Expected to be shifted by +5 Da LC-MS/MS

Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration.

Nuclear Magnetic Resonance (NMR) Data

Specific ¹H and ¹³C NMR spectra for this compound are not publicly available in the searched literature. This information is typically proprietary to the manufacturer and is often provided with the purchase of the compound. For reference, a study on the parent compound, Donepezil, provides detailed NMR characterization, which can offer insights into the expected spectral regions for its metabolites.[4]

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for this compound are not available in the public domain. However, based on methods reported for Donepezil and its non-deuterated metabolites, the following general protocols can be adapted.

Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Donepezil and its metabolites in biological samples.[5][6]

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analytes from plasma samples.[5][6]

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: The compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a suitable concentration.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional and, if necessary, two-dimensional spectra for structural elucidation.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[7][8] One of the major metabolic pathways is O-demethylation, which leads to the formation of 5-O-Desmethyl Donepezil and 6-O-Desmethyl Donepezil.[9][10][11]

Metabolic Pathway of Donepezil Donepezil Donepezil Enzyme CYP2D6 / CYP3A4 (O-demethylation) Donepezil->Enzyme Metabolite 5-O-Desmethyl Donepezil Enzyme->Metabolite

Caption: Metabolic conversion of Donepezil to 5-O-Desmethyl Donepezil.

Experimental Workflow

The general workflow for the analysis of 5-O-Desmethyl Donepezil using its deuterated internal standard is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) BiologicalSample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Ratio of Analyte to IS) LCMS->Quantification

Caption: General workflow for bioanalytical quantification.

Conclusion

While specific NMR and mass spectra for this compound are not publicly accessible, this guide provides the essential information available from the scientific literature. The provided data on the non-deuterated analog, along with general experimental protocols and relevant metabolic pathways, offers a solid foundation for researchers working with this important analytical standard. For definitive spectral data, it is recommended to consult the certificate of analysis provided by the supplier.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Donepezil in Human Plasma using 5-O-Desmethyl Donepezil-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Donepezil in human plasma. The assay utilizes a stable isotope-labeled internal standard, 5-O-Desmethyl Donepezil-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is performed on a C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.2 to 50 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely used for the treatment of mild to moderate Alzheimer's disease.[1][2] Accurate and reliable quantification of Donepezil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and selectivity.[3][4] This application note presents a detailed protocol for the determination of Donepezil in human plasma using a novel deuterated internal standard, this compound, which is structurally very similar to the analyte, ensuring reliable quantification.

Experimental

Materials and Reagents
  • Donepezil hydrochloride (purity ≥99%)

  • This compound (purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Donepezil Stock Solution (1 mg/mL): Dissolve 1 mg of Donepezil hydrochloride in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of Donepezil and the internal standard by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A standard UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)%B
0.020
0.520
2.580
2.695
3.595
3.620
5.020
Mass Spectrometry
  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Donepezil380.291.239
This compound371.291.239
  • MS Parameters:

    • Ion Spray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Donepezil in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL with a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 0.2 ng/mL, with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.26.8105.28.1103.5
Low0.64.598.75.9101.2
Medium103.1101.54.299.8
High402.597.93.798.6

The precision (%CV) was within 8.1%, and the accuracy was between 97.9% and 105.2%, which are well within the acceptable limits of bioanalytical method validation guidelines.

Workflow Diagram

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of Donepezil in human plasma.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Donepezil in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Donepezil Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Donepezil in human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and a combined Protein Precipitation followed by Liquid-Liquid Extraction—are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of Sample Preparation Methods

The accurate quantification of Donepezil in human plasma is crucial for assessing its pharmacokinetic profile. The selection of an appropriate sample preparation method is critical to remove endogenous interferences such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of the analytical method. The most common techniques employed are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PP): This is a straightforward and rapid method involving the addition of an organic solvent to the plasma sample to precipitate proteins. While simple, it may result in a less clean extract and potential matrix effects.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates Donepezil from the plasma matrix based on its partitioning between two immiscible liquid phases.[3][4] It generally provides a cleaner sample than PP and can be optimized by adjusting the pH and the organic solvent composition.[3][4]

  • Solid-Phase Extraction (SPE): SPE is known for its high selectivity and ability to provide very clean extracts.[3][5] However, it can be more time-consuming and costly compared to LLE and PP.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated bioanalytical methods for Donepezil in human plasma, categorized by the sample preparation technique used.

Table 1: Liquid-Liquid Extraction (LLE) Methods
ParameterMethod 1[3][6][7]Method 2[8]
Internal Standard (IS) Donepezil-D4Icopezil
Linearity Range 0.1 - 50 ng/mL0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) 0.98 - 5.59%≤ 13.9%
Inter-day Precision (%RSD) 2.74 - 7.97%Not Reported
Intra-day Accuracy 98.0 - 110.0%96.0 - 109.6%
Inter-day Accuracy 100.7 - 104.7%Not Reported
Recovery Not Reported98.5 - 106.8%
Table 2: Protein Precipitation (PP) Methods
ParameterMethod 1[1]Method 2[2]
Internal Standard (IS) Not specifiedLansoprazole
Linearity Range 0.2 - 50 ng/mL1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1 ng/mL
Intra-day Precision (%RSD) Not ReportedNot Reported
Inter-day Precision (%RSD) Not ReportedNot Reported
Intra-day Accuracy Not ReportedNot Reported
Inter-day Accuracy Not ReportedNot Reported
Recovery Not ReportedNot Reported
Table 3: Combined Protein Precipitation and LLE Method
ParameterMethod 1[9]
Internal Standard (IS) Not specified
Linearity Range 50 - 105 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (%RSD) Not Reported
Inter-day Precision (%RSD) Not Reported
Intra-day Accuracy Not Reported
Inter-day Accuracy Not Reported
Recovery 75 - 85%

Experimental Protocols and Workflows

This section provides detailed step-by-step protocols for each sample preparation method.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on the method described by Jeong et al. (2018).[3][6][7]

Materials:

  • Human plasma samples

  • Donepezil-D4 internal standard (IS) solution (10 µg/mL in 50% methanol)

  • Hexane:Ethyl Acetate (70:30, v/v) extraction solvent

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator

  • Reconstitution solution (Mobile phase: 5% acetic acid in 20 mM ammonium acetate:100% acetonitrile = 60:40, v/v)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 200 µL of the plasma sample into a polypropylene tube.

  • Add 20 µL of the Donepezil-D4 IS solution.

  • Add the hexane:ethyl acetate (70:30, v/v) extraction solvent.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a new polypropylene tube.

  • Concentrate the supernatant to dryness at 45°C using a vacuum concentrator.

  • Reconstitute the dried residue with 150 µL of the reconstitution solution.

  • Centrifuge at 13,200 rpm for 5 minutes.

  • Inject 3 µL of the supernatant into the UPLC-MS/MS system for analysis.[3]

Workflow Diagram:

LLE_Workflow start Start: 200 µL Plasma add_is Add 20 µL IS (Donepezil-D4) start->add_is add_solvent Add Hexane: Ethyl Acetate (70:30) add_is->add_solvent vortex Vortex 3 min add_solvent->vortex centrifuge Centrifuge 4000 rpm, 5 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 150 µL Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge 13,200 rpm, 5 min reconstitute->centrifuge2 inject Inject 3 µL into LC-MS/MS centrifuge2->inject PP_Workflow start Start: 200 µL Plasma add_is Add 50 µL IS start->add_is add_methanol Add 500 µL Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge 3500 g, 5 min vortex->centrifuge transfer Transfer 200 µL Supernatant centrifuge->transfer add_water Add 400 µL Water transfer->add_water inject Inject 5 µL into LC-MS/MS add_water->inject Combined_Workflow start Start: 500 µL Plasma add_tca Add 500 µL 5% TCA start->add_tca centrifuge1 Centrifuge 5000 rpm, 3 min add_tca->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_naoh Add 100 µL 0.1 N NaOH transfer->add_naoh add_solvent Add 5% IPA in n-Hexane add_naoh->add_solvent lle_steps Vortex, Centrifuge add_solvent->lle_steps proceed Proceed to Evaporation & Reconstitution lle_steps->proceed

References

Application Notes and Protocols for Liquid-Liquid Extraction of Donepezil from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the liquid-liquid extraction (LLE) of Donepezil from biological matrices. The methodologies outlined are based on validated, high-throughput techniques suitable for pharmacokinetic studies, bioequivalence assessment, and other research applications.

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the treatment of Alzheimer's disease.[1][2][3][4] Accurate quantification of Donepezil in biological samples such as plasma, whole blood, and urine is crucial for pharmacokinetic analysis and clinical monitoring. Liquid-liquid extraction is a robust and effective sample preparation technique for isolating Donepezil from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] LLE offers advantages over protein precipitation by effectively removing nonpolar compounds that can interfere with the analysis and cause signal suppression.[2][3]

Experimental Protocols

This section details validated protocols for the liquid-liquid extraction of Donepezil from human and rat plasma.

Protocol 1: Automated High-Throughput LLE of Donepezil from Human Plasma

This protocol is adapted from a method developed for the quantitative determination of Donepezil in human plasma for a bioequivalence study.

Materials:

  • Human plasma samples

  • Donepezil analytical standard

  • Loratadine (Internal Standard - IS)

  • Hexane (organic solvent)

  • Reconstitution solution (e.g., mobile phase)

  • 2.2 mL 96-deepwell plates

  • Robotic liquid handling workstation

  • Vortex mixer

  • Centrifuge

  • Evaporator system

  • LC-MS/MS system

Procedure:

  • Sample Aliquoting: Transfer 150 µL of human plasma samples into the wells of a 2.2 mL 96-deepwell plate using a robotic liquid handling workstation.

  • Internal Standard Spiking: Add the internal standard (Loratadine) to each plasma sample.

  • Extraction: Add hexane as the organic solvent to each well.

  • Mixing: Vortex the 96-well plate to ensure thorough mixing of the plasma and organic solvent.

  • Phase Separation: Centrifuge the plate to separate the aqueous and organic layers.

  • Freezing and Transfer: Freeze the aqueous layer to facilitate the transfer of the supernatant (organic layer).

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the reconstitution solution.

  • Analysis: Analyze the reconstituted samples by reversed-phase LC-MS/MS with positive ion electrospray ionization, using multiple reaction monitoring (MRM).

Protocol 2: LLE of Donepezil from Human Plasma using a Hexane and Ethyl Acetate Mixture

This protocol is based on a method for the quantification of Donepezil in human plasma using UPLC-MS/MS.[5]

Materials:

  • Human plasma samples

  • Donepezil analytical standard

  • Donepezil-D4 (Internal Standard - IS)

  • Hexane

  • Ethyl acetate

  • 50% Methanol

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator system

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: Thaw frozen plasma samples at room temperature and vortex briefly.

  • Aliquoting and Spiking: Transfer 200 µL of plasma into a polypropylene tube and spike with 20 µL of the internal standard (Donepezil-D4, 10 µg/mL in 50% methanol).

  • Extraction: Add a mixture of hexane and ethyl acetate (70:30, v/v) to the sample.

  • Mixing: Vortex the tube for 3 minutes.

  • Phase Separation: Centrifuge the sample at 4,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant (organic layer) to a new polypropylene tube.

  • Freezing: Keep the supernatant at -80°C for 60 minutes.

  • Analysis: Analyze the samples using UPLC-MS/MS.

Protocol 3: Rapid LLE of Donepezil from Rat Plasma using Methyl Tert-Butyl Ether

This protocol is an efficient and sensitive method optimized for small sample volumes of rat plasma.[1][2][3][4]

Materials:

  • Rat plasma samples

  • Donepezil analytical standard

  • Icopezil (Internal Standard - IS)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator system

  • LC-MS/MS system

Procedure:

  • Sample Aliquoting: Mix a 20 μL aliquot of rat plasma with 500 μL of the extraction solvent (MTBE) containing the internal standard (Icopezil).[1]

  • Extraction: Vortex the mixture for five minutes.[1]

  • Phase Separation: Centrifuge the sample to separate the layers.

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LLE methods for Donepezil.

ParameterMethod 1 (Human Plasma)Method 2 (Human Plasma)[5]Method 3 (Rat Plasma)[1][2][3][4]
Biological Matrix Human PlasmaHuman PlasmaRat Plasma
Sample Volume 150 µL200 µL20 µL
Extraction Solvent HexaneHexane:Ethyl Acetate (70:30, v/v)Methyl tert-butyl ether
Internal Standard LoratadineDonepezil-D4Icopezil
Linearity Range 0.1 - 100 ng/mLNot explicitly stated, but calibration standards from 1 to 500 ng/mL were used.0.5 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mLNot explicitly stated0.5 ng/mL
Recovery Not explicitly stated~60%98.5% to 106.8%
Accuracy Not explicitly stated98.0% to 110.0% (intra- and inter-batch)96.0% to 109.6%
Precision (%RSD) Not explicitly stated< 8% (intra- and inter-batch)≤ 13.9%
Analysis Time 2.0 min3 minNot explicitly stated

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the liquid-liquid extraction of Donepezil from biological matrices.

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike AddSolvent Add Organic Extraction Solvent Spike->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Donepezil LLE.

Metabolic Pathways of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4.[6] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation.[7]

G cluster_pathways Metabolic Pathways Donepezil Donepezil M1_M2 M1 and M2 (O-dealkylation and Hydroxylation) Donepezil->M1_M2 CYP2D6, CYP3A4 M4 M4 (Hydrolysis) Donepezil->M4 M6 M6 (N-oxidation) Donepezil->M6 M11_M12 M11 and M12 (Glucuronidation of M1 and M2) M1_M2->M11_M12

Caption: Major metabolic pathways of Donepezil.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Donepezil and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Donepezil and its primary metabolites from human plasma. Donepezil, a reversible inhibitor of acetylcholinesterase, is widely used for the treatment of Alzheimer's disease. Monitoring its plasma concentrations and those of its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document outlines a robust SPE procedure using Oasis HLB cartridges, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it includes a summary of the metabolic pathways of Donepezil and quantitative data from various studies.

Introduction

Donepezil is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[1][2] The major metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation.[3][4] The main metabolites include 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), Donepezil-N-oxide (M6), and a hydrolysis product (M4).[2][3] Glucuronide conjugates of M1 and M2 (M11 and M12, respectively) are also formed.[2][3] Given the complexity of biological matrices like plasma, a reliable sample preparation method is essential to remove interfering substances and concentrate the analytes of interest prior to analytical determination. Solid-phase extraction is a widely used technique for this purpose, offering high recovery and clean extracts.[5]

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The primary pathways are illustrated in the diagram below.

Donepezil_Metabolism Donepezil Donepezil M1_M2 M1 (6-O-desmethyl) M2 (5-O-desmethyl) Donepezil->M1_M2 O-dealkylation & Hydroxylation M6 M6 (N-oxide) Donepezil->M6 N-oxidation M4 M4 (Hydrolysis product) Donepezil->M4 Hydrolysis M11_M12 M11 & M12 (Glucuronides) M1_M2->M11_M12 Glucuronidation CYP3A4_2D6 CYP3A4, CYP2D6 CYP3A4_2D6->Donepezil UGTs UGTs UGTs->M1_M2 Hydrolysis_Enzyme Esterases Hydrolysis_Enzyme->Donepezil N_Oxidation_Enzyme CYPs N_Oxidation_Enzyme->Donepezil

Caption: Metabolic pathway of Donepezil.

Quantitative Data Summary

The following table summarizes the quantitative data for the determination of Donepezil and its metabolites using SPE followed by LC-MS/MS from various studies.

AnalyteMatrixSPE SorbentLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
DonepezilHuman PlasmaOasis HLB0.5 - 1000.5~70-80[6][7]
6-O-desmethyl Donepezil (M1)Human PlasmaOasis HLB0.2 - 400.2~70-80[6][7]
5-O-desmethyl Donepezil (M2)Human PlasmaOasis HLB0.2 - 400.2~70-80[6][7]
Donepezil-N-oxide (M6)Human PlasmaOasis HLB0.2 - 400.2~70-80[6][7]
DonepezilHuman PlasmaOasis HLB0.10 - 50.00.10Not Reported[8]
6-O-desmethyl DonepezilHuman PlasmaOasis HLB0.02 - 10.00.02Not Reported[8]
DonepezilRat PlasmaNot Specified50 - 500050Not Reported[9]
DonepezilHuman SerumMagnetic MIP25 - 2000.3398.7 - 102.6[10]

Experimental Protocol: SPE of Donepezil and Metabolites from Human Plasma

This protocol is a general procedure based on commonly used methods for the extraction of Donepezil and its metabolites from human plasma using Oasis HLB cartridges.

Materials:

  • Oasis HLB 1 cc (30 mg) SPE Cartridges

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., an analog of Donepezil or a deuterated standard)[6][7]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Methanol-water (10:90, v/v)

  • Reconstitution solution (e.g., mobile phase A and B mixture, 3:7, v/v)[6]

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post_spe Post-Extraction Plasma_Sample 100 µL Human Plasma IS_Addition Add 10 µL IS Solution Plasma_Sample->IS_Addition Conditioning 1. Condition: 1 mL Methanol, then 1 mL Water IS_Addition->Conditioning Loading 2. Load: Pre-treated Plasma Sample Conditioning->Loading Washing 3. Wash: 3x with 1 mL Water, then 0.5 mL 10% Methanol Loading->Washing Elution 4. Elute: 1 mL Methanol Washing->Elution Evaporation Evaporate to Dryness (Nitrogen, 40°C) Elution->Evaporation Reconstitution Reconstitute in 200 µL Mobile Phase Mixture Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: SPE workflow for Donepezil and metabolites.

Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution. Vortex mix for 30 seconds.[6]

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out between steps.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. A low flow rate (e.g., 1 mL/min) is recommended for optimal retention.

  • Washing:

    • Wash the cartridge three times with 1 mL of water to remove salts and polar interferences.[6]

    • Further wash the cartridge with 0.5 mL of 10% methanol in water to remove less polar interferences.[6]

    • Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.

  • Elution: Elute the analytes of interest from the cartridge with 1 mL of methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., a mixture of mobile phase A and B).[6] Vortex mix to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Discussion

The presented SPE protocol provides a reliable and reproducible method for the extraction of Donepezil and its major metabolites from human plasma. The use of a hydrophilic-lipophilic balanced (HLB) sorbent allows for the retention of a broad range of analytes with varying polarities. The washing steps are critical for removing endogenous plasma components that can cause ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.

For method development and optimization, it is recommended to evaluate different wash and elution solvents to maximize analyte recovery and minimize matrix effects. The choice of internal standard is also crucial for accurate quantification and should ideally be a stable isotope-labeled analog of the parent drug.

Conclusion

This application note details a comprehensive solid-phase extraction protocol for the simultaneous determination of Donepezil and its metabolites in human plasma. The provided information on the metabolic pathway, quantitative data, and a step-by-step experimental procedure serves as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Donepezil.

References

Application Note: Protein Precipitation for Rapid Cleanup of Donepezil from Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and efficient protein precipitation (PPt) method for the extraction of Donepezil from plasma samples. This protocol is designed for high-throughput analysis and is compatible with subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method offers a balance of simplicity, speed, and acceptable recovery for bioanalytical studies.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease. Accurate quantification of Donepezil in plasma is crucial for pharmacokinetic and toxicokinetic studies. Sample preparation is a critical step to remove endogenous interferences, such as proteins and phospholipids, which can suppress the analyte signal in mass spectrometry.

Protein precipitation is a common and simple technique for sample cleanup. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins. While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) may offer cleaner extracts, protein precipitation is often preferred for its speed, low cost, and ease of automation.[1][2][3][4] This note provides a detailed protocol for a protein precipitation method using acetonitrile for the analysis of Donepezil in plasma.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of Donepezil in plasma.[5][6][7]

Materials and Reagents:

  • Blank plasma

  • Donepezil hydrochloride standard

  • Internal Standard (IS) solution (e.g., Lansoprazole or a deuterated Donepezil)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Donepezil in methanol. Prepare a stock solution of the internal standard at a similar concentration.

  • Working Standard Solutions: Serially dilute the Donepezil stock solution with 50% methanol to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Spiked Plasma Samples: Spike blank plasma with the working standard solutions to create calibration standards and QC samples at desired concentrations. A typical calibration range for Donepezil is 1 to 200 ng/mL.[7]

Protein Precipitation Procedure:

  • Pipette 30 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[7]

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 200 µL of cold acetonitrile to each tube.[7] The ratio of acetonitrile to plasma can be optimized, with a 6.7:1 ratio reported to yield high recoveries.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge the tubes at 22,285 x g for 5 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation plasma Plasma Sample (30 µL) is Add Internal Standard (10 µL) plasma->is acn Add Acetonitrile (200 µL) is->acn vortex Vortex (1 min) acn->vortex centrifuge Centrifuge (22,285 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for Donepezil plasma sample cleanup.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

  • LC System: UPLC or HPLC system

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent[5][7]

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water[5][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[5][7]

  • Flow Rate: 0.25 mL/min[5][7]

  • Injection Volume: 2 µL[7]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5][7]

  • MRM Transitions:

    • Donepezil: m/z 380.1 → 91.2[5][7]

    • Lansoprazole (IS): m/z 370.3 → 252.0[5][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of the protein precipitation method for Donepezil analysis as reported in the literature.

Table 1: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
Donepezil295.99Not explicitly stated[5]
Donepezil1690.86Not explicitly stated[5]
Donepezil16093.45Not explicitly stated[5]
DonepezilLow QC~86.23Not explicitly stated[8]
DonepezilMid QC~86.23Not explicitly stated[8]
DonepezilHigh QC~86.23Not explicitly stated[8]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range1 - 200 ng/mL[7]
Lower Limit of Quantification (LLOQ)1 ng/mL[5]
Intra-day Precision (%CV)1.06 - 2.26[5]
Intra-day Accuracy (%)86.93 - 102.17[5]

Discussion

The protein precipitation method using acetonitrile provides good recovery and reproducibility for the analysis of Donepezil in plasma.[5] While this method is rapid and straightforward, it is important to be aware of potential matrix effects.[1][3] Phospholipids are a known source of matrix effects and may not be efficiently removed by protein precipitation.[3] If significant ion suppression or enhancement is observed, further optimization of the sample cleanup, such as the use of a different precipitating solvent or the inclusion of a phospholipid removal step, may be necessary. For more rigorous cleanup, liquid-liquid extraction or solid-phase extraction can be considered, although these methods are more time-consuming.[2][3][9]

Conclusion

The protein precipitation method detailed in this application note is a viable and efficient technique for the cleanup of Donepezil from plasma samples for LC-MS/MS analysis. It offers a simple and high-throughput workflow suitable for pharmacokinetic studies and routine drug monitoring. The provided protocol and performance data serve as a valuable starting point for researchers and scientists in the field of drug development.

References

Chromatographic Separation of Donepezil and Its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Donepezil and its primary metabolites. The information is compiled from various validated methods to assist in the development and implementation of analytical procedures for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. The metabolism of Donepezil is extensive, primarily occurring in the liver via cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4. The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, followed by glucuronidation. The main metabolites found in plasma are 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and Donepezil-N-oxide (M6). Accurate and sensitive analytical methods are crucial for quantifying Donepezil and its metabolites in biological matrices to understand its pharmacokinetic and pharmacodynamic profiles.

Chromatographic Methods and Quantitative Data

Various chromatographic techniques have been successfully employed for the separation and quantification of Donepezil and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common approaches. Chiral separation methods have also been developed to analyze Donepezil enantiomers.

UPLC-MS/MS Methods

UPLC-MS/MS offers high sensitivity, selectivity, and rapid analysis times, making it ideal for bioanalytical applications.

Table 1: UPLC-MS/MS Method Parameters for Donepezil Analysis

ParameterMethod 1[1][2]Method 2[3]
Instrumentation UPLC-ESI-MS/MSShimadzu Nexera UPLC system with LCMS 8050 triple quadrupole MS
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 3 µm)
Mobile Phase A: 5% acetic acid in 20 mM ammonium acetate (pH 3.3)B: 100% acetonitrileA: 0.1% (v/v) formic acid in waterB: 0.1% (v/v) formic acid in acetonitrile
Elution Isocratic (A:B, 60:40 v/v)Gradient
Flow Rate 0.3 mL/min0.25 mL/min
Injection Volume 3 µLNot specified
Run Time 3 minNot specified
Internal Standard Donepezil-D4Icopezil
Linearity Range 0.1 - 50 ng/mL0.5 - 1000 ng/mL
LLOQ 0.1 ng/mL0.5 ng/mL
Intra-day Precision 0.98% - 5.59%Within ±15%
Inter-day Precision 2.74% - 7.97%Within ±15%
Intra-day Accuracy 98.0% - 110.0%85-115% of nominal concentration
Inter-day Accuracy 100.7% - 104.7%85-115% of nominal concentration
LC-MS/MS Methods for Donepezil and its Metabolites

LC-MS/MS is the gold standard for the simultaneous quantification of a parent drug and its metabolites in complex biological matrices.

Table 2: LC-MS/MS Method Parameters for Donepezil and Metabolites

ParameterMethod 1 (Donepezil & 3 Metabolites)[4][5]Method 2 (Donepezil & 6-O-desmethyl Donepezil)[6][7]
Instrumentation Liquid chromatography with tandem mass spectrometryLC-MS/MS
Column Cadenza CD-C18C18 column
Mobile Phase Gradient elutionAcetonitrile and 5 mM ammonium formate (pH 5.0) (70:30 v/v)
Elution GradientIsocratic
Flow Rate Not specified0.6 mL/min
Injection Volume Not specifiedNot specified
Run Time Not specifiedNot specified
Internal Standard Donepezil analogNot specified
Linearity Range Donepezil: 0.5 - 100 ng/mLMetabolites: 0.2 - 40 ng/mLDonepezil: 0.09 - 24.2 ng/mL6-O-desmethyl Donepezil: 0.03 - 8.13 ng/mL
LLOQ Donepezil: 0.5 ng/mLMetabolites: 0.2 ng/mLDonepezil: 0.09 ng/mL6-O-desmethyl Donepezil: 0.03 ng/mL
Intra-day Precision Within acceptance criteriaWithin acceptable limits
Inter-day Precision Within acceptance criteriaWithin acceptable limits
Intra-day Accuracy Within acceptance criteriaWithin acceptable limits
Inter-day Accuracy Within acceptance criteriaWithin acceptable limits
Chiral Separation Methods

Donepezil is a racemic mixture, and stereoselective metabolism can lead to different plasma concentrations of its enantiomers.

Table 3: Chiral HPLC Method for Donepezil Enantiomers

ParameterMethod 1[8]Method 2[9]
Instrumentation HPLCHPLC with UV detection
Column Chiralcel-OJ-HChiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate))
Mobile Phase Ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v)n-hexane:isopropanol:triethylamine (87:12.9:0.1)
Flow Rate Not specifiedNot specified
Detection 268 nm268 nm
Internal Standard ArotinololNot specified
Linearity Range 25 - 2500 ng/mL0.05 - 2 µg/mL
LOD 10 ng/mL20 ng/mL
Retention Times S-(+)-Donepezil: 10.6 minR-(-)-Donepezil: 14.4 minEnantiomer 1: 12.8 minEnantiomer 2: 16.3 min

Experimental Protocols

Protocol 1: UPLC-MS/MS Determination of Donepezil in Human Plasma[1][2]

This protocol is based on a validated UPLC-MS/MS method for the quantification of Donepezil in human plasma.

3.1.1. Materials and Reagents

  • Donepezil hydrochloride standard

  • Donepezil-D4 hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Acetic acid

  • Ammonium acetate

  • Deionized water

  • Drug-free human plasma

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples briefly.

  • Pipette 200 µL of plasma into a polypropylene tube.

  • Spike with 20 µL of Donepezil-D4 internal standard solution (10 µg/mL in 50% methanol).

  • Add 1 mL of hexane:ethyl acetate (70:30, v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the supernatant to a new polypropylene tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 3 µL into the UPLC-MS/MS system.

3.1.3. Chromatographic Conditions

  • Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)

  • Mobile Phase: 5% acetic acid in 20 mM ammonium acetate (pH 3.3) and 100% acetonitrile (60:40, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Total Run Time: 3 minutes

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Donepezil: m/z 380.6 → 91.1

    • Donepezil-D4: m/z 384.2 → 245.1

Protocol 2: LC-MS/MS for Simultaneous Determination of Donepezil and Three Metabolites in Human Plasma[4][5]

This protocol outlines a method for the simultaneous analysis of Donepezil and its metabolites M1, M2, and M6.

3.2.1. Materials and Reagents

  • Donepezil, 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and N-oxide Donepezil (M6) standards

  • Donepezil analog (Internal Standard)

  • Methanol (HPLC grade)

  • Solid-phase extraction (SPE) cartridges

  • Other reagents for mobile phase preparation

3.2.2. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample (pre-treated as required) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

3.2.3. Chromatographic Conditions

  • Column: Cadenza CD-C18

  • Mobile Phase: Gradient elution (specific gradient profile should be optimized)

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode

3.2.4. Mass Spectrometry Conditions

  • MRM Transitions:

    • Donepezil: m/z 380.2 → 91.1

    • M1 (6-O-desmethyl): m/z 366.2 → 91.1

    • M2 (5-O-desmethyl): m/z 366.2 → 91.1

    • M6 (N-oxide): m/z 396.3 → 288.2

    • Internal Standard: m/z 394.2 → 91.1[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: General workflow for the analysis of Donepezil and its metabolites in plasma.

Donepezil Metabolic Pathway

metabolic_pathway Donepezil Donepezil M1 6-O-desmethyl Donepezil (M1) Donepezil->M1 O-demethylation M2 5-O-desmethyl Donepezil (M2) Donepezil->M2 O-demethylation M6 Donepezil-N-oxide (M6) Donepezil->M6 N-oxidation M3 Hydroxylated Metabolite (M3) Donepezil->M3 Hydroxylation M4 N-dealkylated Metabolite (M4) Donepezil->M4 N-dealkylation Glucuronides Glucuronides (M11, M12) M1->Glucuronides Glucuronidation M2->Glucuronides Glucuronidation

Caption: Major metabolic pathways of Donepezil.

References

Application Notes and Protocols for the Use of 5-O-Desmethyl Donepezil-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE) that is widely prescribed for the treatment of mild to moderate Alzheimer's disease.[1][2] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for optimizing therapeutic outcomes and ensuring patient safety. Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) isoenzymes 2D6 and 3A4, leading to the formation of several metabolites.[1][2][3] One of these metabolites is 5-O-desmethyl donepezil. In pharmacokinetic studies, stable isotope-labeled internal standards are essential for accurate quantification of the parent drug and its metabolites in biological matrices. 5-O-Desmethyl Donepezil-d5 is a deuterium-labeled analog of the 5-O-desmethyl donepezil metabolite and serves as an ideal internal standard for bioanalytical methods.[4][5][6] Its use significantly improves the accuracy and precision of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Donepezil Metabolism

Donepezil is metabolized through several pathways, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[1][7] The major metabolic pathways lead to the formation of four primary metabolites, two of which are known to be pharmacologically active.[3] The key metabolites identified in human plasma are 5-O-desmethyl donepezil, 6-O-desmethyl donepezil, and donepezil-N-oxide.[8][9] While the pharmacological activity of 6-O-desmethyl donepezil and donepezil-N-oxide is established, the activity of 5-O-desmethyl donepezil is currently unknown.[8][10]

Donepezil_Metabolism Donepezil Donepezil M1 6-O-Desmethyl Donepezil (Active) Donepezil->M1 CYP2D6, CYP3A4 (O-Dealkylation) M2 5-O-Desmethyl Donepezil Donepezil->M2 CYP2D6, CYP3A4 (O-Dealkylation) M6 Donepezil-N-Oxide (Active) Donepezil->M6 N-Oxidation Other_Metabolites Other Metabolites (Hydroxylation, Hydrolysis, Glucuronidation) Donepezil->Other_Metabolites Various Enzymes

Figure 1: Simplified metabolic pathway of Donepezil.

Application of this compound in Pharmacokinetic Analysis

This compound is primarily used as an internal standard (IS) in bioanalytical methods, particularly LC-MS/MS, for the simultaneous quantification of donepezil and its metabolites in biological samples such as plasma.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[10]

Experimental Protocol: Quantification of Donepezil and Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of donepezil, 5-O-desmethyl donepezil, and other major metabolites in human plasma using an LC-MS/MS method with this compound as an internal standard.

Materials and Reagents
  • Donepezil hydrochloride reference standard

  • 5-O-Desmethyl Donepezil reference standard

  • 6-O-Desmethyl Donepezil reference standard

  • Donepezil-N-Oxide reference standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., n-hexane, dichloromethane, ethyl acetate)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil and its metabolites in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent mixture to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with an appropriate solvent to a final concentration (e.g., 50 ng/mL).

Sample Preparation

4.3.1 Solid-Phase Extraction (SPE) [9][11]

  • Condition the SPE cartridges with methanol followed by water.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage methanol-water mixture) to remove interferences.

  • Elute the analytes with a strong solvent (e.g., methanol).

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.3.2 Liquid-Liquid Extraction (LLE) [8][12]

  • To a plasma sample, add the internal standard.

  • Alkalinize the sample.

  • Add an extraction solvent mixture (e.g., n-hexane/dichloromethane/ethyl acetate; 45:40:15 v/v/v).[8]

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add 5-O-Desmethyl Donepezil-d5 (IS) Plasma->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: General experimental workflow for pharmacokinetic analysis.
LC-MS/MS Conditions

The following are example conditions and should be optimized for the specific instrumentation used.

ParameterTypical Setting
LC Column C18 column (e.g., Cadenza CD-C18, Waters Novapak C18)[9][11]
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid)[12]
Flow Rate 0.3 - 1.0 mL/min[8][13]
Injection Volume 3 - 50 µL[8][13]
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Donepezil380.191.2[11]
6-O-Desmethyl Donepezil366.391.3[11]
5-O-Desmethyl DonepezilTo be determinedTo be determined
Donepezil-N-OxideTo be determinedTo be determined
This compound (IS)To be determinedTo be determined

Note: Specific m/z transitions need to be optimized for each analyte and the instrument used.

Data and Performance Characteristics

The following tables summarize typical quantitative data and performance characteristics of bioanalytical methods for the analysis of donepezil and its metabolites.

Table 1: Linearity and Quantification Limits

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Donepezil0.5 - 100[9][14]0.09 - 0.5[9][12]
5-O-Desmethyl Donepezil0.2 - 40[9][14]0.1 - 0.3 (as a fluorescent compound via HPLC)[8]
6-O-Desmethyl Donepezil0.03 - 10.0[11][12]0.02 - 1.2[8][11]
Donepezil-N-Oxide0.2 - 40[9][14]0.1 - 0.3 (as a fluorescent compound via HPLC)[8]

Table 2: Method Precision and Accuracy

AnalytePrecision (%CV)Accuracy (% Mean Absolute Error)
Donepezil, 5-O-Desmethyl Donepezil, 6-O-Desmethyl Donepezil, Donepezil-N-Oxide3.2 - 12.6[8]1.3 - 13.3[8]

Table 3: Pharmacokinetic Parameters of Donepezil (for reference)

ParameterValue
Tmax (Time to peak concentration)3 - 4 hours[1]
Elimination Half-life~70 hours[3]
Apparent Plasma Clearance0.13 - 0.19 L/hr/kg[3]
Volume of Distribution12 - 16 L/kg[3]
Plasma Protein Binding~96%[3]

Table 4: Observed Plasma Concentrations in Patients

AnalytePlasma Concentration Range (ng/mL)
Donepezil10 - 106[8][10]
5-O-Desmethyl Donepezil0.07 - 2.8[8][10]
6-O-Desmethyl Donepezil1.2 - 36[8][10]
Donepezil-N-Oxide0.5 - 45.4[8][10]

Conclusion

The use of this compound as an internal standard is critical for the development of robust and reliable bioanalytical methods for pharmacokinetic studies of donepezil. The detailed protocol and performance data provided in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Accurate quantification of donepezil and its metabolites is essential for understanding its disposition in the body and for optimizing its clinical use in the treatment of Alzheimer's disease.

References

Quantitation of Donepezil in Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of donepezil in human cerebrospinal fluid (CSF). Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of dementia in Alzheimer's disease. Monitoring its concentration in CSF is crucial for understanding its pharmacokinetics and pharmacodynamics in the central nervous system.

The following sections detail validated analytical methodologies, including a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and an alternative High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method. These protocols are intended to guide researchers in establishing robust and reliable assays for donepezil in a clinical or research setting.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil exerts its therapeutic effect by inhibiting the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition. The following diagram illustrates this signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Vesicular ACh ChAT->ACh_vesicle ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) Donepezil Donepezil Donepezil->AChE Inhibition ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Signal Signal Transduction AChR->Signal

Caption: Donepezil inhibits AChE in the synaptic cleft, increasing acetylcholine levels.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the quantitation of donepezil in CSF.

ParameterHPLC-UV/DAD MethodLC-MS/MS Method (Adapted from Plasma)
Linearity Range 3.125–100 ng/mL[1]0.1–42 ng/mL[2]
Lower Limit of Quantification (LLOQ) 3.13 ng/mL[1]0.1 ng/mL[2]
Upper Limit of Quantification (ULOQ) 100 ng/mL[1]42 ng/mL[2]
Accuracy 98.1% - 99.1%[1]95.0% - 105.0%[2]
Precision (Intra-day) Not Specified< 10.0%[2]
Precision (Inter-day) Not Specified< 10.0%[2]
Internal Standard Rivastigmine[1][3]Donepezil-D4, Quetiapine, or Icopezil[2][4][5]
Sample Volume 1 mL[1]50 - 200 µL

Experimental Workflow

The general workflow for the quantitation of donepezil in CSF samples is depicted below. This process includes sample collection, preparation, analysis, and data processing.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase CSF_Collection CSF Sample Collection (Lumbar Puncture) Sample_Storage Sample Storage (-80°C) CSF_Collection->Sample_Storage Sample_Thawing Sample Thawing & Vortexing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard (IS) Spiking Sample_Thawing->IS_Spiking Extraction Sample Extraction (LLE or PPT) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS_Analysis LC-MS/MS or HPLC Analysis Evaporation->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

References

Application Note: High-Throughput Bioanalytical Method for Donepezil Quantification in Preclinical Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic and pharmacodynamic studies.

Introduction Donepezil (DPZ) is a reversible acetylcholinesterase inhibitor widely utilized in the treatment of Alzheimer's disease (AD)[1][2][3]. By preventing the breakdown of acetylcholine, Donepezil enhances cholinergic neurotransmission in the brain, which can improve cognitive function[4][5]. To support the development of new formulations and conduct essential preclinical safety and efficacy studies, a robust, sensitive, and reliable bioanalytical method for quantifying Donepezil in animal plasma is crucial[1][2][3].

This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Donepezil in rat plasma. The protocol employs a streamlined liquid-liquid extraction (LLE) procedure, requires a minimal sample volume, and demonstrates high sensitivity and a wide dynamic range, making it suitable for pharmacokinetic assessments in preclinical animal models[1][2]. The method has been rigorously validated according to FDA guidelines[1].

Mechanism of Action

Donepezil's primary mechanism involves the selective and reversible inhibition of the acetylcholinesterase (AChE) enzyme[4][6]. In neurodegenerative conditions like Alzheimer's disease, there is a significant reduction in the neurotransmitter acetylcholine (ACh)[4]. AChE is the enzyme responsible for hydrolyzing ACh in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby improving cholinergic transmission and helping to mitigate cognitive deficits[4][5].

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis Receptor ACh Receptor ACh_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Donepezil Donepezil Donepezil->AChE Inhibition G start Start: 20 µL Rat Plasma Sample add_solvent Add 500 µL Extraction Solvent (MTBE with 200 ng/mL IS) start->add_solvent vortex Vortex Mix for 5 minutes add_solvent->vortex centrifuge Centrifuge at 1,240 x g for 5 minutes vortex->centrifuge transfer Transfer Supernatant (Organic Layer) centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, Room Temp) transfer->evaporate reconstitute Reconstitute in 100 µL Acetonitrile evaporate->reconstitute centrifuge2 Centrifuge at 1,240 x g for 5 minutes reconstitute->centrifuge2 inject Inject Supernatant into LC-MS/MS System centrifuge2->inject G Validation Bioanalytical Method Validation (FDA Guidance) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guides

This section offers a step-by-step approach to identifying, quantifying, and mitigating ion suppression.

Initial Assessment: Is Ion Suppression Affecting My Assay?

Question: My analyte signal is low or variable in matrix samples compared to neat solutions, even with a deuterated internal standard. How can I confirm if ion suppression is the cause?

Answer:

Ion suppression is a common phenomenon in LC-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.[1] Even with a deuterated internal standard, differential ion suppression can occur, where the analyte and the internal standard are not affected to the same extent.[2][3]

To confirm ion suppression, you can perform two key experiments: a Post-Column Infusion (PCI) experiment to qualitatively identify regions of ion suppression in your chromatogram, and a Matrix Effect experiment to quantify the extent of the suppression.

This experiment helps visualize the regions in your chromatogram where ion suppression occurs.

Methodology:

  • System Setup:

    • Prepare a solution of your analyte and its deuterated internal standard in a solvent compatible with your mobile phase at a concentration that gives a stable and moderate signal.

    • Use a syringe pump to continuously infuse this solution into the LC flow stream post-analytical column and pre-mass spectrometer using a T-fitting.

  • Blank Injection:

    • Inject a blank solvent sample (e.g., your initial mobile phase) to establish a stable baseline signal for your analyte and internal standard.

  • Matrix Injection:

    • Inject an extracted blank matrix sample (a sample prepared using the same extraction procedure as your study samples but without the analyte or internal standard).

  • Data Analysis:

    • Monitor the signal intensity of your analyte and internal standard throughout the chromatographic run.

    • A dip or decrease in the baseline signal upon injection of the matrix sample indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components causing the suppression.

Quantifying the Problem: How Severe is the Ion Suppression?

Question: I've confirmed ion suppression is present. How do I measure its impact on my quantitative results?

Answer:

A quantitative assessment of the matrix effect is crucial to understand the extent of ion suppression. This is typically done by comparing the analyte response in a neat solution to the response in an extracted blank matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your analyte and internal standard in the final mobile phase composition or a suitable clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. After the final extraction step, spike the extract with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the blank matrix with the analyte and internal standard before the extraction process.

  • Analysis:

    • Inject and analyze all three sets of samples using your LC-MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Presentation: Example Matrix Effect and Recovery Data

AnalyteMatrixMatrix Effect (%)Recovery (%)Process Efficiency (%)
Compound X Human Plasma45% (Suppression)92%41.4%
Compound Y Rat Urine115% (Enhancement)88%101.2%
Compound Z Dog Plasma98% (Minimal Effect)95%93.1%
Mitigation Strategies: How Can I Reduce or Eliminate Ion Suppression?

Question: I have significant ion suppression. What are my options to improve my assay performance?

Answer:

Several strategies can be employed to mitigate ion suppression. The most effective approach often involves a combination of techniques.

  • Chromatographic Separation:

    • Modify Gradient: Adjust the gradient profile to separate the analyte from the co-eluting matrix interferences identified in the PCI experiment.

    • Change Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity and retention of the analyte and interfering components.

  • Sample Preparation:

    • Improve Extraction: Switch from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering matrix components.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

  • Mass Spectrometry Source Optimization:

    • Change Ionization Mode: If applicable, switch from electrospray ionization (ESI), which is more prone to ion suppression, to atmospheric pressure chemical ionization (APCI).[4]

    • Optimize Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature to improve ionization efficiency.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_evaluation Evaluation cluster_mitigation Mitigation Problem Low or Variable Signal in Matrix PCI Post-Column Infusion (PCI) Problem->PCI Qualitative Assessment Matrix_Effect Quantitative Matrix Effect Problem->Matrix_Effect Quantitative Assessment Suppression_Confirmed Ion Suppression Confirmed? PCI->Suppression_Confirmed Matrix_Effect->Suppression_Confirmed Chroma_Opt Optimize Chromatography Suppression_Confirmed->Chroma_Opt Yes Sample_Prep Improve Sample Prep Suppression_Confirmed->Sample_Prep Yes MS_Opt Optimize MS Source Suppression_Confirmed->MS_Opt Yes end Further Investigation Suppression_Confirmed->end No (Investigate other causes) Revalidate Re-evaluate Matrix Effect Chroma_Opt->Revalidate Sample_Prep->Revalidate MS_Opt->Revalidate end_success Assay Optimized Revalidate->end_success Suppression Mitigated

Caption: Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard not fully compensate for ion suppression?

A1: While deuterated internal standards are considered the "gold standard" due to their similar physicochemical properties to the analyte, they may not always co-elute perfectly.[5] Deuteration can sometimes lead to a slight shift in retention time, causing the analyte and the internal standard to experience different matrix effects if they elute on the edge of a suppression zone.[2][3] This is known as differential matrix effects.

Data Presentation: Impact of Deuteration on Retention Time

AnalyteDeuterated AnalogRetention Time (min) - AnalyteRetention Time (min) - Deuterated ISRetention Time Shift (sec)
TestosteroneTestosterone-d35.245.21-1.8
MorphineMorphine-d32.872.85-1.2
DiazepamDiazepam-d57.127.08-2.4

Q2: Can the internal standard itself cause ion suppression?

A2: Yes, if the concentration of the deuterated internal standard is too high, it can compete with the analyte for ionization, leading to suppression of the analyte signal. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and reproducible signal without causing self-suppression or suppressing the analyte.

Q3: Are there alternatives to deuterated internal standards if I suspect differential matrix effects?

A3: Yes, stable isotope-labeled (SIL) internal standards using ¹³C or ¹⁵N are excellent alternatives. These heavier isotopes typically have a negligible effect on the chromatographic retention time, ensuring better co-elution with the analyte and more effective compensation for matrix effects. However, they are often more expensive and less readily available than their deuterated counterparts.

Q4: My PCI experiment shows a large suppression zone at the beginning of the chromatogram. What is the likely cause?

A4: Early eluting, polar matrix components, such as phospholipids from plasma or salts from urine, are common causes of significant ion suppression at the beginning of a reversed-phase chromatogram. Improving sample clean-up to specifically target these interferences is often the most effective solution.

Q5: How do I know if my sample preparation is effective at removing interfering matrix components?

A5: You can assess the effectiveness of your sample preparation by performing the quantitative matrix effect experiment with and without the improved clean-up step. A matrix effect percentage closer to 100% indicates a cleaner extract and more effective removal of interfering components.

Ion_Suppression_Causes_Mitigation cluster_causes Causes of Ion Suppression cluster_solutions Mitigation Strategies Matrix Co-eluting Matrix Components (e.g., Phospholipids, Salts) Chroma_Opt Chromatographic Optimization Matrix->Chroma_Opt Separate Sample_Prep Improved Sample Preparation (LLE, SPE) Matrix->Sample_Prep Remove High_IS High Internal Standard Concentration Dilution Sample Dilution High_IS->Dilution Reduce Concentration Mobile_Phase Non-volatile Mobile Phase Additives MS_Opt MS Source Optimization Mobile_Phase->MS_Opt Optimize for

Caption: Common causes and solutions for ion suppression.

References

Technical Support Center: 5-O-Desmethyl Donepezil-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of 5-O-Desmethyl Donepezil-d5, a common internal standard for the quantification of the Donepezil metabolite, 5-O-Desmethyl Donepezil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the precursor ion for this compound?

The precursor ion is typically the protonated molecule, [M+H]⁺. First, determine the exact mass of 5-O-Desmethyl Donepezil (C₂₃H₂₇NO₃, exact mass: 365.1991 Da). The protonated molecule [M+H]⁺ will have an m/z of approximately 366.2.[1] For the deuterated standard, this compound, five hydrogen atoms are replaced by deuterium atoms, increasing the mass by approximately 5 Da. Therefore, the expected [M+H]⁺ for the internal standard (IS) will be approximately m/z 371.2 . It is crucial to confirm this by infusing a dilute solution of the standard directly into the mass spectrometer.

Q2: What are the optimal product ions and collision energies?

While specific collision energies are instrument-dependent, the fragmentation pattern should be similar to the non-deuterated analyte. For 5-O-Desmethyl Donepezil (m/z 366.2), a common product ion is m/z 91.1 [1]. This fragment corresponds to the tropylium ion formed from the benzyl group. This is also a major fragment for Donepezil itself[1][2]. You should perform a product ion scan on the precursor ion (m/z ~371.2 for the d5-IS) to identify the most intense and stable fragment ions. Start with the collision energy used for the non-deuterated analog and optimize up and down to maximize the signal for your specific instrument.

Q3: I am observing poor sensitivity. What are the common causes and solutions?

Poor sensitivity can arise from multiple factors. Systematically investigate the following:

  • Ion Source Parameters: Ensure source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage are optimized for the compound. These are often compound-dependent.

  • MS/MS Transition: Confirm you are using the most intense and stable precursor-to-product ion transition. Re-infuse the standard and perform a product ion scan if necessary.

  • Chromatography: Poor peak shape (e.g., excessive tailing or broadening) will lower the peak height and reduce sensitivity. Ensure your mobile phase is compatible. Donepezil and its metabolites are basic compounds; acidic mobile phase additives like formic acid or ammonium formate are often used to ensure good peak shape and ionization efficiency.[3][4]

  • Sample Preparation: Inefficient extraction from the matrix (e.g., plasma) will lead to low signal. Consider if your chosen method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is providing adequate recovery.[5][6]

Q4: My deuterated internal standard (IS) peak does not co-elute perfectly with the analyte peak. Is this a problem?

Yes, this can be a significant issue. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[7][8][9] If the elution times are different, even by a small amount, the analyte and IS can be affected differently by matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise quantification.[8][10]

  • Solution: Adjust chromatographic conditions to achieve co-elution. This may involve modifying the mobile phase gradient or composition. The goal is to have the analyte and IS peaks completely overlap to ensure they experience the same ionization conditions.[8]

Q5: I suspect matrix effects are impacting my results. How can I diagnose and mitigate this?

Matrix effects are a common challenge in bioanalytical assays.[10]

  • Diagnosis: A standard post-extraction addition experiment can be performed. Compare the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference indicates the presence of ion suppression or enhancement.

  • Mitigation:

    • Improve Sample Cleanup: Use a more rigorous extraction method like solid-phase extraction (SPE) to remove more matrix components.[5]

    • Optimize Chromatography: Adjust the LC method to separate the analyte from the interfering matrix components.

    • Use a Stable Isotope Labeled IS: A co-eluting deuterated internal standard is the best tool to compensate for matrix effects, as it should be suppressed or enhanced to the same degree as the analyte.[7] However, as noted in Q4, this is only effective if co-elution is perfect.

Experimental Protocols & Parameters

Example LC-MS/MS Method Parameters

This table summarizes typical starting parameters for the analysis of 5-O-Desmethyl Donepezil, which should be used as a starting point for optimizing the d5-labeled internal standard.

ParameterValue / ConditionReference / Comment
LC Column C18 Column (e.g., 100 x 2.0 mm, 3 µm)[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier aids in protonation for ESI+.
Mobile Phase B Acetonitrile or Methanol[4]
Flow Rate 0.3 - 0.6 mL/min[4][6]
Gradient Isocratic or Gradient elutionMethod dependent; gradient elution may be needed to separate from other metabolites.[5]
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
MS/MS Mode Multiple Reaction Monitoring (MRM)[5]
MS/MS Transitions

The following table provides established mass transitions for Donepezil and its non-deuterated metabolites. Use these as a guide for optimizing this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Donepezil380.291.1[1]
5-O-Desmethyl Donepezil366.291.1[1]
6-O-Desmethyl Donepezil366.291.1[1]
This compound ~371.2 (Predicted) 91.1 (Predicted) Based on the structure and d5 label. This must be confirmed experimentally.

Visual Guides and Workflows

General LC-MS/MS Workflow

This diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with 5-O-Desmethyl Donepezil-d5 (IS) p1->p2 p3 Protein Precipitation or LLE / SPE p2->p3 a1 LC Separation (C18 Column) p3->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection (Analyte + IS Transitions) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: General workflow for sample analysis using a deuterated internal standard.

Troubleshooting Logic: Low Signal Intensity

This decision tree provides a logical path for troubleshooting poor signal intensity.

cluster_ms MS Checks cluster_lc LC Checks cluster_prep Prep Checks start Low Signal Intensity Observed check_ms Check MS System start->check_ms check_lc Check LC System start->check_lc check_prep Check Sample Prep start->check_prep ms1 Infuse Standard Directly: Is signal strong? check_ms->ms1 lc1 Inspect Peak Shape: (Tailing, Broadening?) check_lc->lc1 p1 Calculate Extraction Recovery check_prep->p1 ms2 Optimize Source (Gas, Temp, Voltage) ms1->ms2 ms3 Confirm Precursor/Product Ions & Collision Energy ms1->ms3 end_good Signal Restored ms3->end_good lc2 Check for Co-elution with Suppressing Matrix lc1->lc2 lc3 Verify Mobile Phase pH & Composition lc1->lc3 lc3->end_good p2 Evaluate a Different Extraction Method (e.g., SPE) p1->p2 p2->end_good

Caption: Decision tree for troubleshooting low MS/MS signal intensity.

References

Overcoming poor recovery of Donepezil during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Donepezil sample extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with poor recovery of Donepezil during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low and inconsistent recovery of Donepezil. What are the most common causes?

Poor recovery of Donepezil is often linked to suboptimal extraction conditions. The key factors influencing recovery include the extraction method (Liquid-Liquid Extraction vs. Solid-Phase Extraction), pH of the sample, choice of organic solvent, and the presence of interfering substances in the sample matrix.[1][2] Donepezil, being a basic compound, requires specific pH conditions to ensure it is in a neutral, more organosoluble form for efficient extraction.[3]

Q2: How critical is pH adjustment for Donepezil extraction?

Extremely critical. Donepezil has a pKa of 8.82, meaning it is ionized at acidic pH.[4] For efficient extraction into an organic solvent, the pH of the aqueous sample (e.g., plasma) should be adjusted to be basic, typically 1-2 pH units above the pKa. This converts the ionized Donepezil to its neutral form, significantly increasing its partitioning into the organic phase. Several successful protocols extract Donepezil from human plasma using methyl tert-butyl ether at a basic pH.[3]

Q3: Which organic solvent is best for Liquid-Liquid Extraction (LLE) of Donepezil?

The choice of solvent is crucial and depends on the sample matrix. Methyl tert-butyl ether (MTBE) has been shown to be highly effective for extracting Donepezil from rat plasma, yielding high recovery rates.[5][6][7] A mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v) has also been successfully used for extraction from human plasma.[8] The selection should be based on maximizing the recovery of Donepezil while minimizing the co-extraction of interfering substances from the matrix.[1]

Q4: My recovery is still low even after optimizing pH and solvent. What else could be wrong?

If pH and solvent choice have been addressed, consider the following:

  • Inadequate Mixing/Vortexing: Ensure thorough mixing of the sample with the extraction solvent to maximize the surface area for partitioning. Vortexing for a sufficient duration (e.g., 3-5 minutes) is recommended.[5][6][7]

  • Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Centrifugation is crucial to achieve a clean separation.[5][7]

  • Analyte Adsorption: Donepezil may adsorb to the surface of glassware or plasticware. Using silanized glassware or polypropylene tubes can help minimize this issue.

  • Evaporation and Reconstitution: During the solvent evaporation step, ensure it is not carried out for too long or at too high a temperature, which could lead to degradation. The choice of reconstitution solvent is also important; it should be strong enough to fully dissolve the dried extract while being compatible with the initial mobile phase of your analytical method.[5][7]

Q5: I'm using Solid-Phase Extraction (SPE) and getting poor recovery. What should I check?

For SPE, several factors can contribute to poor recovery:[2]

  • Incorrect Sorbent Selection: The choice of SPE sorbent is critical. For a basic compound like Donepezil, a cation-exchange or a reversed-phase (e.g., C18) sorbent can be effective. A novel method using magnetic molecularly imprinted polymers (MMIPs) has also shown high selectivity and recovery for Donepezil.[9]

  • Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge will lead to inconsistent and poor retention of the analyte.[2]

  • Sample pH: As with LLE, the pH of the sample loaded onto the SPE cartridge is important for ensuring proper retention.

  • Inappropriate Wash Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest.

  • Inefficient Elution: The elution solvent must be strong enough to completely desorb Donepezil from the sorbent. Ensure the volume and composition of the elution solvent are optimized.[2]

Quantitative Data Summary

The following tables summarize recovery data from various published methods for Donepezil extraction.

Table 1: Liquid-Liquid Extraction (LLE) Recovery Data

Biological MatrixExtraction SolventRecovery (%)Reference
Rat PlasmaMethyl tert-butyl ether98.5 - 106.8[5]
Human Plasman-hexane:ethyl acetate (70:30)~60[8]
Rat PlasmaNot specified>90[10]

Table 2: Solid-Phase Extraction (SPE) Recovery Data

Biological MatrixSPE MethodRecovery (%)Reference
SerumMagnetic Molecularly Imprinted Polymers (MMIPs)98.7 - 102.6[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Liquid-Liquid Extraction of Donepezil from Rat Plasma [5][7]

  • Sample Preparation: To a 20 µL aliquot of rat plasma in a polypropylene tube, add 500 µL of the extraction solvent (methyl tert-butyl ether) containing the internal standard.

  • Extraction: Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 1,240 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the entire upper organic layer to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness at room temperature under a stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried residue in 100 µL of acetonitrile.

  • Final Centrifugation: Centrifuge the reconstituted solution at 1,240 x g for 5 minutes.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction of Donepezil from Serum using MMIPs [9]

Note: This protocol is a general representation based on the principles of magnetic solid-phase extraction. The specific buffer and solvent compositions may need optimization.

  • MMIP Activation: Wash the magnetic molecularly imprinted polymer particles with a suitable solvent (e.g., methanol) to activate the binding sites.

  • Sample Pre-treatment: Adjust the pH of the serum sample to the optimal binding pH for Donepezil on the MMIPs.

  • Binding: Add the activated MMIPs to the pre-treated serum sample and incubate with gentle mixing to allow for the binding of Donepezil.

  • Magnetic Separation: Place the sample tube on a magnetic rack to separate the MMIPs from the sample matrix. Discard the supernatant.

  • Washing: Wash the MMIPs with a suitable wash buffer to remove non-specific binding and interferences. Repeat the magnetic separation and discard the wash solution.

  • Elution: Add the elution solvent to the MMIPs to desorb the bound Donepezil.

  • Final Separation and Collection: Perform a final magnetic separation and carefully collect the supernatant containing the purified Donepezil for analysis.

Visual Guides

The following diagrams illustrate key concepts and workflows related to Donepezil sample extraction.

Caption: Chemical structure and key physicochemical properties of Donepezil.

LLE_Workflow Sample 1. Plasma Sample (e.g., 20 µL) Add_Solvent 2. Add Extraction Solvent (e.g., MTBE) + IS Sample->Add_Solvent Vortex 3. Vortex (5 min) Add_Solvent->Vortex Centrifuge 4. Centrifuge (1,240 x g, 5 min) Vortex->Centrifuge Transfer 5. Transfer Organic Layer Centrifuge->Transfer Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute 7. Reconstitute (e.g., Acetonitrile) Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Donepezil.

Troubleshooting_Tree Start Poor Donepezil Recovery Method Extraction Method? Start->Method LLE Liquid-Liquid Extraction Method->LLE LLE SPE Solid-Phase Extraction Method->SPE SPE pH_LLE Is sample pH basic (pH > 9.8)? LLE->pH_LLE Sorbent_SPE Is sorbent type correct? SPE->Sorbent_SPE Solvent_LLE Is solvent appropriate? (e.g., MTBE) pH_LLE->Solvent_LLE Yes Solution_LLE Adjust pH, optimize solvent & mixing. pH_LLE->Solution_LLE No Mixing_LLE Is vortexing adequate? Solvent_LLE->Mixing_LLE Yes Solvent_LLE->Solution_LLE No Mixing_LLE->Solution_LLE No Condition_SPE Is cartridge conditioned? Sorbent_SPE->Condition_SPE Yes Solution_SPE Select appropriate sorbent, optimize conditioning & elution. Sorbent_SPE->Solution_SPE No Elution_SPE Is elution solvent strong enough? Condition_SPE->Elution_SPE Yes Condition_SPE->Solution_SPE No Elution_SPE->Solution_SPE No

Caption: A decision tree for troubleshooting poor Donepezil recovery.

References

Deuterium exchange issues with 5-O-Desmethyl Donepezil-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding deuterium exchange issues that may be encountered when using 5-O-Desmethyl Donepezil-d5 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a metabolite of the drug Donepezil.[1][2][3][4] It is commonly used as an internal standard in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[5] The deuterium labeling allows it to be distinguished from the unlabeled analyte by its higher mass, while ideally behaving chemically and chromatographically similarly.[6]

Q2: What is deuterium exchange and why is it a concern?

A2: Deuterium exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[7][8] This can be problematic as it leads to a loss of the isotopic label, which can compromise the accuracy and reliability of quantitative analyses by causing an underestimation of the analyte concentration.[9][10]

Q3: Is this compound susceptible to deuterium exchange?

A3: While stable under many conditions, deuterated compounds can be susceptible to exchange depending on the location of the deuterium atoms and the experimental conditions.[9] For this compound, the deuterium atoms are on the phenyl ring. Aromatic deuterons are generally more stable than those attached to heteroatoms (like -OH or -NH) but can still exchange under certain acidic, basic, or catalytic conditions. The phenolic hydroxyl group on the molecule is a potential site for deuterium exchange if the labeling was performed at that position, though the "-d5" designation suggests labeling on the phenyl ring.

Q4: What experimental factors can promote deuterium exchange?

A4: Several factors can influence the rate of deuterium back-exchange, including:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[7] The minimum exchange rate for amide hydrogens in proteins, for example, is around pH 2.6.[7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[8]

  • Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange.[7]

  • Matrix Effects: Components of biological samples (e.g., plasma) can sometimes influence the stability of deuterated standards.[10]

Q5: How can I detect if deuterium exchange is occurring?

A5: Deuterium exchange can be detected by monitoring the mass spectrum of your this compound standard over time or under different experimental conditions. A decrease in the intensity of the ion corresponding to the fully deuterated molecule and the appearance or increase in intensity of ions at lower masses (M-1, M-2, etc.) would indicate a loss of deuterium.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label in this compound Standard

Symptoms:

  • Inconsistent internal standard response.

  • Appearance of lower mass peaks corresponding to partially deuterated or non-deuterated 5-O-Desmethyl Donepezil.

  • Drifting calibration curve.

Possible Causes and Solutions:

Potential Cause Recommended Action Rationale
Inappropriate Solvent pH Maintain solvent pH between 4 and 7 for sample storage and analysis. Avoid strongly acidic or basic conditions.Minimizes acid/base-catalyzed deuterium exchange.[7]
High Temperature Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C). During sample preparation and analysis, keep samples cool.Reduces the rate of the exchange reaction.[8]
Prolonged Exposure to Protic Solvents Minimize the time the sample spends in aqueous or other protic solvents. Prepare samples shortly before analysis.Decreases the opportunity for back-exchange with solvent protons.[11]
Incompatible Matrix Evaluate the stability of the internal standard in the specific biological matrix by incubating it at the analysis temperature and monitoring its mass over time. If instability is observed, consider alternative extraction or sample cleanup procedures.Matrix components can sometimes catalyze exchange.[10]
Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Different Solvents

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in a non-polar, aprotic solvent like acetonitrile or DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in a series of solvents with varying pH values (e.g., pH 2, 4, 7, 9) and in different compositions of aqueous/organic mixtures.

  • Incubation: Incubate aliquots of each test solution at different temperatures (e.g., room temperature, 37°C, 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each solution into the LC-MS system.

  • Data Analysis: Monitor the mass spectrum for the appearance of peaks corresponding to the loss of deuterium (M-1, M-2, etc.). Calculate the percentage of deuterium loss over time for each condition.

Protocol 2: Minimizing Back-Exchange During Sample Preparation and Analysis

  • Sample Preparation:

    • If using solid-phase extraction (SPE), use a non-aqueous solvent for the final elution step if possible.

    • If liquid-liquid extraction is used, minimize the contact time with the aqueous phase.

    • Evaporate the solvent at low temperatures and reconstitute the sample in a mobile phase with a high organic content immediately before injection.

  • LC-MS Analysis:

    • Use a mobile phase with a pH that is known to be optimal for the stability of the compound (typically slightly acidic for amine-containing compounds).

    • Employ a rapid LC gradient to minimize the analysis time and therefore the time the analyte spends in the aqueous mobile phase.[12]

    • Maintain the autosampler at a low temperature (e.g., 4°C).

Visualizations

Deuterium_Exchange_Pathway 5-O-Desmethyl_Donepezil-d5 This compound (Intact) Intermediate Transient Intermediate 5-O-Desmethyl_Donepezil-d5->Intermediate Reaction with Protic Solvent Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->Intermediate Catalyst Catalyst (H+ or OH-) Catalyst->Intermediate Exchanged_Product Partially or Fully Exchanged Product Intermediate->Exchanged_Product Loss of Deuterium

Caption: Potential pathway for deuterium exchange in this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation of Causes cluster_2 Resolution Start Inconsistent Internal Standard Signal Check_Mass_Spectrum Analyze Mass Spectrum for M-1, M-2 Peaks Start->Check_Mass_Spectrum Evaluate_pH Assess Solvent/Mobile Phase pH Check_Mass_Spectrum->Evaluate_pH Evaluate_Temp Check Storage and Analysis Temperature Check_Mass_Spectrum->Evaluate_Temp Evaluate_Solvent Review Solvent Composition Check_Mass_Spectrum->Evaluate_Solvent Adjust_pH Optimize pH to 4-7 Evaluate_pH->Adjust_pH Adjust_Temp Lower Storage/Analysis Temperature Evaluate_Temp->Adjust_Temp Adjust_Solvent Increase Organic Content/ Reduce Aqueous Exposure Time Evaluate_Solvent->Adjust_Solvent Re-analyze Re-analyze Sample Adjust_pH->Re-analyze Adjust_Temp->Re-analyze Adjust_Solvent->Re-analyze End Stable Signal Re-analyze->End

Caption: Troubleshooting workflow for deuterium exchange issues.

References

Impact of co-eluting metabolites on Donepezil quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Donepezil, particularly concerning the impact of co-eluting metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of Donepezil.

Issue 1: Inaccurate or Inconsistent Quantification of Donepezil

Symptoms:

  • High variability between replicate injections.

  • Poor accuracy and precision in quality control (QC) samples.[1][2][3]

  • Non-linear calibration curves.[1][2]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-elution with Metabolites 1. Review Metabolite Profile: Donepezil is extensively metabolized into several metabolites, including 6-O-desmethyl donepezil (active), M1/M2 (hydroxylated), M11/M12 (glucuronidated), M4 (hydrolyzed), and M6 (N-oxidized).[4][5][6][7] Some of these may have similar chromatographic behavior to the parent drug. 2. Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to improve the resolution between Donepezil and its metabolites. A longer run time or a column with a different selectivity may be necessary.[1][7][8] 3. Mass Spectrometry Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between Donepezil and any potential co-eluting metabolites with different mass-to-charge (m/z) ratios.
Matrix Effects 1. Evaluate Matrix Effects: Analyze QC samples in at least six different lots of blank matrix to assess for ion suppression or enhancement caused by endogenous components.[1][3][9] 2. Improve Sample Preparation: Switch from protein precipitation to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3][10] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Donepezil-D4 or Donepezil-D7) will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate correction.[1][11]
Suboptimal Internal Standard (IS) 1. Verify IS Retention Time: The IS should have a retention time close to that of Donepezil to ensure it experiences similar ionization conditions.[3] 2. Check for IS Interference: Analyze blank matrix samples spiked only with the IS to ensure there are no interfering peaks at the retention time of Donepezil.
Issue 2: Poor Peak Shape and Tailing for Donepezil

Symptoms:

  • Asymmetrical or broad peaks.

  • Inconsistent peak integration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Degradation 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed matrix components. 2. Replace the Column: If flushing does not improve peak shape, the column may have reached the end of its lifespan and should be replaced.
Inappropriate Mobile Phase pH 1. Adjust Mobile Phase pH: Donepezil is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape. The use of buffers like ammonium acetate can be beneficial.[1]
Sample Overload 1. Dilute the Sample: Injecting a sample with a concentration that is too high can lead to peak fronting or tailing. Dilute the sample to fall within the linear range of the assay.[1]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Donepezil and how are they formed?

Donepezil undergoes extensive hepatic metabolism primarily by CYP3A4 and CYP2D6 enzymes.[4][6][7] The main metabolic pathways are:

  • O-dealkylation and hydroxylation to form metabolites M1 and M2.

  • Glucuronidation of M1 and M2 to form M11 and M12.

  • Hydrolysis to form metabolite M4.

  • N-oxidation to form metabolite M6.[5][6]

One of the primary active metabolites is 6-O-desmethyl donepezil.[4]

Q2: How can I minimize the impact of co-eluting metabolites on my analysis?

To minimize interference from co-eluting metabolites, focus on optimizing your chromatographic method to achieve baseline separation of Donepezil from its major metabolites. This can be achieved by adjusting the mobile phase gradient, trying different organic modifiers, or using a high-resolution analytical column.[7][8] Additionally, employing a highly selective detection method like tandem mass spectrometry (MS/MS) with specific multiple reaction monitoring (MRM) transitions is crucial.[1][9]

Q3: What are the typical mass transitions for Donepezil in an LC-MS/MS assay?

In positive ion mode, a common precursor ion for Donepezil is m/z 380.2 or 380.6.[1][9] A frequently used product ion for quantification is m/z 91.1 or 91.2, which corresponds to the benzyl fragment.[1][9][12]

Q4: What is a suitable internal standard for Donepezil quantification?

The use of a stable isotope-labeled internal standard, such as Donepezil-D4 or Donepezil-D7, is highly recommended for accurate quantification.[1][11] These internal standards have nearly identical chemical and physical properties to Donepezil, ensuring they behave similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability.

Experimental Protocols

Representative LC-MS/MS Method for Donepezil Quantification

This protocol is a generalized example based on published methods.[1][8][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add the internal standard solution (e.g., Donepezil-D4).
  • Add an appropriate extraction solvent (e.g., a mixture of hexane and ethyl acetate).[1]
  • Vortex mix for 5 minutes.
  • Centrifuge to separate the organic and aqueous layers.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.[11]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[1][8]
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile) is typical.[1][8]
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[1][13]
  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[1]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[9]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Donepezil: e.g., 380.6 -> 91.1[1]
  • Donepezil-D4 (IS): e.g., 384.2 -> 245.1[1]

Quantitative Data Summary

The following table summarizes typical parameters for a validated LC-MS/MS method for Donepezil quantification.

ParameterDonepezilDonepezil-D4 (IS)Reference
Precursor Ion (m/z) 380.6384.2[1]
Product Ion (m/z) 91.1245.1[1]
Linearity Range 0.1 - 50 ng/mLN/A[1]
Intra-day Precision (%CV) < 5.6%N/A[1]
Inter-day Precision (%CV) < 8.0%N/A[1]
Intra-day Accuracy 98.0% - 110.0%N/A[1]
Inter-day Accuracy 100.7% - 104.7%N/A[1]

Visualizations

Donepezil_Metabolism cluster_pathways Metabolic Pathways Donepezil Donepezil M1_M2 M1 & M2 (Hydroxylated) Donepezil->M1_M2 CYP3A4, CYP2D6 (O-dealkylation, Hydroxylation) M4 M4 (Hydrolyzed) Donepezil->M4 Hydrolysis M6 M6 (N-oxidized) Donepezil->M6 N-oxidation M11_M12 M11 & M12 (Glucuronidated) M1_M2->M11_M12 Glucuronidation

Caption: Metabolic pathways of Donepezil.

Troubleshooting_Workflow Start Inaccurate Quantification Check_Chromatography Review Chromatograms for Co-elution & Peak Shape Start->Check_Chromatography Optimize_LC Optimize LC Method (Gradient, Column) Check_Chromatography->Optimize_LC Poor Separation Evaluate_Matrix Assess Matrix Effects Check_Chromatography->Evaluate_Matrix Good Separation Check_MS Verify MS/MS Transitions and Resolution Optimize_LC->Check_MS Result_Bad Issue Persists Check_MS->Result_Bad Improve_Extraction Improve Sample Prep (LLE/SPE) Evaluate_Matrix->Improve_Extraction Significant Effects Check_IS Validate Internal Standard Performance Evaluate_Matrix->Check_IS Minimal Effects Improve_Extraction->Check_IS Use_SIL_IS Use Stable Isotope-Labeled IS Check_IS->Use_SIL_IS IS Issues Result_Good Quantification Accurate Check_IS->Result_Good IS OK Use_SIL_IS->Result_Good

Caption: Troubleshooting workflow for inaccurate Donepezil quantification.

References

Improving the limit of quantification (LLOQ) for Donepezil assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of Donepezil. The focus is on improving the lower limit of quantification (LLOQ) for robust and sensitive assays, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the development and validation of Donepezil assays.

Question: My assay is not sensitive enough, and I am struggling to achieve a low LLOQ. What are the key areas I should focus on for improvement?

Answer:

Achieving a low LLOQ for Donepezil requires a systematic optimization of several experimental parameters. Here are the primary areas to investigate:

  • Sample Preparation: The goal is to efficiently extract Donepezil from the biological matrix (e.g., plasma) while minimizing interferences.

    • Liquid-Liquid Extraction (LLE): This is often superior to protein precipitation for Donepezil, a nonpolar compound, as it can better remove phospholipids and other nonpolar interferences that cause ion suppression.[1] A recommended starting point is using methyl tert-butyl ether (MTBE) as the extraction solvent.[2][3]

    • Protein Precipitation (PPT): While simpler, PPT may not adequately clean up the sample, potentially leading to significant matrix effects that can suppress the Donepezil signal.[1][3] If using PPT, ensure thorough optimization and consider its impact on the LLOQ.

  • Mass Spectrometry (MS) Parameters: Proper tuning of the mass spectrometer is critical for maximizing the signal-to-noise ratio (S/N) of Donepezil.

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for Donepezil analysis.[2][4]

    • Multiple Reaction Monitoring (MRM): Use of MRM is essential for selectivity and sensitivity.[1][2] The most intense and specific precursor-to-product ion transition should be selected for quantification. For Donepezil, a common transition is m/z 380.1 → 91.2 or similar.[4] Monitoring confirmatory transitions can enhance specificity.[1][2]

    • Source Parameters: Optimize parameters such as nebulizer gas, heating gas, interface temperature, and drying gas flow to ensure efficient desolvation and ionization.[1][2]

  • Chromatography: Good chromatographic separation is key to reducing matrix effects and improving peak shape.

    • Column Choice: C18 columns are widely used and effective for separating Donepezil.[2][4][5]

    • Mobile Phase: A common mobile phase composition involves a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization efficiency.[5][6]

  • Internal Standard (IS) Selection: A suitable internal standard is crucial for accurate quantification, especially at low concentrations.

    • Stable Isotope-Labeled (SIL) IS: A deuterated form of Donepezil (e.g., Donepezil-d4 or Donepezil-d7) is the ideal choice as it co-elutes and experiences similar matrix effects and ionization suppression/enhancement as the analyte.[5][7]

    • Analogue IS: If a SIL IS is not available, a structural analogue like Icopezil can be a cost-effective alternative.[2][3] However, ensure it has a similar retention time and ionization behavior to Donepezil.[1]

Question: I am observing significant matrix effects in my plasma samples. How can I identify and mitigate them?

Answer:

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[8][9]

Identifying Matrix Effects:

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[2][4]

  • Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. The precision (%CV) of the matrix effect across multiple lots of blank matrix should ideally be within 15%.[1][2]

Mitigating Matrix Effects:

  • Improve Sample Preparation: As mentioned, switching from protein precipitation to a more rigorous extraction method like LLE or solid-phase extraction (SPE) can significantly reduce matrix components.[1][10] LLE with solvents like MTBE is effective for removing phospholipids, a major source of ion suppression.[2][3]

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to separate Donepezil from the regions where matrix components elute.

    • Use a smaller particle size column or a longer column to improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, leading to an accurate peak area ratio.[11]

  • Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is a typical LLOQ that can be achieved for Donepezil in human plasma?

A1: Several validated LC-MS/MS methods have reported LLOQs for Donepezil in human plasma ranging from 0.1 ng/mL to 0.5 ng/mL.[2][5][12] The achievable LLOQ will depend on the sensitivity of the LC-MS/MS system and the effectiveness of the sample preparation method.

Q2: What are the recommended sample preparation techniques for Donepezil analysis?

A2: Liquid-liquid extraction (LLE) and protein precipitation (PPT) are the most common techniques.[1][2] LLE is often preferred for achieving lower LLOQs due to better sample cleanup and reduction of matrix effects.[1][3] SPE is another effective but potentially more time-consuming option.[10][12]

Q3: Which internal standard should I use for my Donepezil assay?

A3: A stable isotope-labeled (deuterated) Donepezil, such as Donepezil-d4 or Donepezil-d7, is the gold standard and highly recommended.[5][7] If unavailable, a structural analogue with similar physicochemical properties and chromatographic behavior, like Icopezil, can be used.[2][3]

Q4: What are the critical MS/MS parameters to optimize for Donepezil?

A4: Key parameters include optimizing the ESI source conditions (gas flows, temperatures) and selecting the most abundant and stable MRM transition for both Donepezil and the internal standard. For Donepezil, the precursor ion is typically [M+H]⁺ at m/z 380.2. A common and sensitive product ion for quantification is at m/z 91.2.[1][2][4]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for Donepezil analysis.

Table 1: Comparison of LLOQ and Dynamic Range for Donepezil Assays

LLOQ (ng/mL)Dynamic Range (ng/mL)MatrixSample PreparationInternal StandardReference
0.50.5 - 1000Rat PlasmaLLEIcopezil[2][3]
0.10.1 - 50Human PlasmaLLEDonepezil-d4[5]
0.20.2 - 50Human PlasmaPPTDeuterated Donepezil[12]
11 - 200Rat PlasmaPPTLansoprazole[4]
0.090.09 - 24.2Human PlasmaLLENot Specified[13]

Table 2: Accuracy and Precision Data for Donepezil Quantification

Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LLOQ, LQC, MQC, HQC≤13.996.0 - 109.6Not SpecifiedNot Specified[2]
LQC, MQC, HQC0.98 - 5.5998.0 - 110.02.74 - 7.97100.7 - 104.7[5]
LQC, MQC, HQC1.06 - 2.2686.93 - 102.173.14 - 4.7589.08 - 102.53[4]

Table 3: Recovery and Matrix Effect Data for Donepezil Assays

Sample PreparationRecovery (%)Matrix Effect (%)Reference
LLE98.5 - 106.892.2 - 103.8[2]
PPT90.86 - 95.9997.05 - 108.78[4]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Donepezil from Rat Plasma [2][3]

  • Sample Preparation:

    • Pipette 20 µL of rat plasma into a microcentrifuge tube.

    • Add 500 µL of the extraction solvent (methyl tert-butyl ether containing the internal standard, e.g., Icopezil).

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 1,240 x g for 5 minutes.

  • Extraction:

    • Transfer the entire upper organic layer to a new tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile).

    • Centrifuge at 1,240 x g for 5 minutes.

  • Analysis:

    • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Donepezil Analysis [1][2]

  • LC System:

    • Column: C18 column (e.g., Gemini NX-C18, Luna Omega Polar C18, or Kinetex PS C18).

    • Mobile Phase: A gradient or isocratic mixture of an organic modifier (acetonitrile or methanol) and an aqueous modifier (water with formic acid or acetic acid).

    • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[5][13]

    • Column Temperature: 40°C.

    • Autosampler Temperature: 4°C.

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Donepezil (Quantification): m/z 380.2 → 91.2

      • Donepezil (Confirmation): m/z 380.2 → 65.2, m/z 380.2 → 243.3

      • Icopezil (IS): m/z 376.3 → 91.2

    • Optimized ESI Source Parameters:

      • DL Temperature: 250°C

      • Interface Temperature: 380°C

      • Heating Block Temperature: 400°C

      • Dry Gas Flow: 10 L/min

      • Heating Gas Flow: 10 L/min

      • Nebulizing Gas Flow: 3 L/min

Visualizations

LLOQ_Troubleshooting_Workflow start High LLOQ / Poor Sensitivity sample_prep Optimize Sample Preparation start->sample_prep ms_params Optimize MS Parameters start->ms_params chromatography Optimize Chromatography start->chromatography is_selection Evaluate Internal Standard start->is_selection lle Implement LLE (e.g., MTBE) sample_prep->lle ppt_eval Evaluate PPT Efficiency sample_prep->ppt_eval mrm Select Optimal MRM Transition ms_params->mrm source_tuning Tune ESI Source Parameters ms_params->source_tuning column_mobile Test Different Columns/Mobile Phases chromatography->column_mobile gradient Adjust Gradient Profile chromatography->gradient sil_is Use Stable Isotope-Labeled IS is_selection->sil_is analog_is Use Structural Analog IS is_selection->analog_is end Achieved Target LLOQ lle->end ppt_eval->end mrm->end source_tuning->end column_mobile->end gradient->end sil_is->end analog_is->end

Caption: Troubleshooting workflow for improving the LLOQ of Donepezil assays.

Matrix_Effect_Mitigation problem Significant Matrix Effects Observed identify Quantify Matrix Effect (Post-extraction spike vs. Neat) problem->identify mitigation Mitigation Strategies identify->mitigation sample_prep Improve Sample Prep (LLE/SPE) mitigation->sample_prep chromatography Optimize Chromatography mitigation->chromatography is_choice Use SIL Internal Standard mitigation->is_choice dilution Sample Dilution mitigation->dilution solution Reduced Matrix Effects & Improved Accuracy sample_prep->solution chromatography->solution is_choice->solution dilution->solution

Caption: Logical relationship for identifying and mitigating matrix effects.

References

Technical Support Center: Enhancing Chromatographic Resolution of Donepezil Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Donepezil isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Donepezil isomers?

Donepezil is a chiral molecule and exists as a racemic mixture of two enantiomers, (S)-(+)- and (R)-(-)-Donepezil. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging without the use of a chiral stationary phase (CSP) or a chiral selector in the mobile phase.[1]

Q2: Which type of chromatography is most effective for Donepezil isomer separation?

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most commonly reported and effective method for resolving Donepezil enantiomers.[2][3][4] Capillary Electrophoresis (CE) with a chiral selector has also been successfully used.[5]

Q3: What are the recommended chiral stationary phases (CSPs) for Donepezil isomer separation?

Polysaccharide-based CSPs are highly effective. Specific columns that have demonstrated baseline resolution include:

  • Chiralcel-OJ-H: A cellulose-based column.[2][6]

  • Chiralcel OD: A cellulose tris (3,5-dimethylphenyl carbamate) column.[3][4]

  • Chiralpak AD-H: An amylose-based column.[7]

Q4: What is a typical mobile phase composition for separating Donepezil isomers on a chiral column?

A normal-phase mobile phase consisting of a mixture of a non-polar solvent (like n-hexane), an alcohol (such as ethanol or isopropanol), and a small amount of an amine modifier (like triethylamine) is commonly used.[2][3][4] The amine modifier is crucial for improving peak shape and achieving separation.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of Donepezil isomers.

Issue 1: No separation or poor resolution of enantiomers.

  • Possible Cause 1: Inappropriate Column.

    • Solution: Ensure you are using a chiral stationary phase specifically designed for enantiomeric separations. Polysaccharide-based columns like Chiralcel-OJ-H or Chiralcel OD are recommended.[2][3] A standard C18 or other achiral column will not resolve the enantiomers.[8]

  • Possible Cause 2: Incorrect Mobile Phase Composition.

    • Solution: The composition of the mobile phase is critical.

      • Missing Modifier: The addition of a small percentage of an amine, such as triethylamine (TEA), is often necessary to achieve separation and improve peak shape.[2] Partial separation may be observed with just an alcohol/hexane mixture, but baseline resolution often requires the amine.[2]

      • Suboptimal Solvent Ratio: Systematically vary the ratio of the alcohol (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane). Lowering the alcohol content can increase retention times and may improve resolution, but an optimal balance is needed.[2]

  • Possible Cause 3: Inappropriate Flow Rate.

    • Solution: Optimize the flow rate. A typical starting point is 1.0 ml/min.[2] Slower flow rates can sometimes improve resolution but will increase run times.

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: The addition of a basic modifier like triethylamine (TEA) to the mobile phase is crucial to minimize undesirable interactions between the basic Donepezil molecule and the stationary phase, thereby improving peak symmetry.[2] A typical concentration is around 0.1-0.3%.[2][3]

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the injected sample. High concentrations can lead to peak distortion.

Issue 3: Unstable or shifting retention times.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

  • Possible Cause 2: Fluctuations in Temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[9] Ambient temperature fluctuations can affect retention times.

  • Possible Cause 3: Mobile Phase Instability.

    • Solution: Prepare fresh mobile phase daily. Ensure proper mixing and degassing to prevent bubble formation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the separation of Donepezil enantiomers.

Method 1: HPLC Separation using Chiralcel-OJ-H Column[2]
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Chiralcel-OJ-H (250 x 4.6 mm i.d.).[2]

  • Mobile Phase: A mixture of ethanol, n-hexane, and triethylamine in a ratio of 20:80:0.3 (v/v/v).[2]

  • Flow Rate: 1.0 ml/min (isocratic elution).[2]

  • Temperature: Ambient (25 ± 1°C).[2]

  • Detection Wavelength: 268 nm.[2]

  • Injection Volume: 100 μl.[2]

  • Internal Standard: Arotinolol.[2]

Method 2: HPLC Separation using Chiralcel OD Column[3][4]
  • Chromatographic System: HPLC with UV detection.

  • Column: Chiralcel OD (cellulose tris (3,5-dimethylphenyl carbamate)).[3][4]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and triethylamine in a ratio of 87:12.9:0.1 (v/v/v).[3][4]

  • Detection Wavelength: 268 nm.[3][4]

  • Injection Volume: 75 µL.[3]

Data Presentation

The following tables summarize quantitative data from successful Donepezil isomer separations.

Table 1: Chromatographic Parameters for Donepezil Enantiomer Separation

ParameterMethod 1 (Chiralcel-OJ-H)[2]Method 2 (Chiralcel OD)[3][4]
S-(+)-Donepezil Retention Time (min) 10.6 ± 0.4412.8
R-(-)-Donepezil Retention Time (min) 14.4 ± 0.4816.3
Separation Factor (α) Calculated as k2/k1Not explicitly stated
Resolution (Rs) >1.5 (Baseline)Well-resolved
Linearity Range 25 - 2500 ng/ml0.05 - 2 µg/ml
Limit of Detection (LOD) 10 ng/ml20 ng/ml

Table 2: Precision and Accuracy Data

ParameterMethod 1 (Chiralcel-OJ-H)[2]Method 2 (Chiralcel OD)[3]
Intra-day Precision (%RSD) 0.58 - 1.29%≤10%
Inter-day Precision (%RSD) 0.58 - 1.29%Not explicitly stated
Intra-day Accuracy (% Error) -1.07 - 1.04%≤10%
Inter-day Accuracy (% Error) -1.07 - 1.04%Not explicitly stated
Recovery 98.0 - 100.8%92.6 - 93.2%

Visualizations

Experimental Workflow for Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Prepare Donepezil Standard/Sample inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Hexane/Ethanol/TEA) setup Equilibrate Chiral Column (e.g., Chiralcel-OJ-H) prep_mobile->setup setup->inject run Isocratic Elution inject->run detect UV Detection at 268 nm run->detect analyze Analyze Chromatogram detect->analyze check_res Check Resolution (Rs > 1.5?) analyze->check_res optimize Optimize Mobile Phase Ratio or Flow Rate check_res->optimize No success Successful Separation check_res->success Yes optimize->prep_mobile

Caption: Workflow for developing a chiral HPLC method for Donepezil isomer separation.

Troubleshooting Logic for Poor Resolution

G start Poor or No Resolution q_column Are you using a chiral column? start->q_column a_column_no Use a Chiral Column (e.g., Polysaccharide-based) q_column->a_column_no No q_modifier Is an amine modifier (e.g., TEA) in the mobile phase? q_column->q_modifier Yes end_node Re-evaluate Resolution a_column_no->end_node a_modifier_no Add 0.1-0.3% TEA to the mobile phase q_modifier->a_modifier_no No q_ratio Have you optimized the solvent ratio? q_modifier->q_ratio Yes a_modifier_no->end_node a_ratio_no Systematically vary Hexane/Alcohol ratio q_ratio->a_ratio_no No q_ratio->end_node Yes a_ratio_no->end_node

References

Validation & Comparative

A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the internal standard (IS) is a cornerstone for ensuring the accuracy and precision of quantitative data. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation and application of bioanalytical methods. Historically, navigating the nuances between these two regulatory bodies required careful consideration. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, a significant stride has been made towards global harmonization.[1][2][3] This guide provides a detailed comparison of the current FDA and EMA guidelines for internal standard use, focusing on the harmonized principles within the ICH M10 framework and highlighting specific areas where the FDA provides additional detailed recommendations.

Harmonization under the ICH M10 Guideline

The ICH M10 guideline, adopted by the FDA in November 2022 and effective in the European Union in January 2023, now serves as the primary bioanalytical method validation guidance for both agencies.[1][2] This document supersedes the previous individual guidance documents issued by the FDA and EMA, creating a unified set of expectations for the global pharmaceutical industry.[2][4] The core principles for internal standard use are consistent across both regulatory bodies and are detailed in the ICH M10 guideline.

A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during sample processing, unless its absence can be justified.[5] The selection and use of an internal standard are critical for compensating for variability during sample preparation and analysis.

Key Considerations for Internal Standard Selection and Use (ICH M10)

The ICH M10 guideline outlines several key aspects of internal standard selection and validation that are now considered the standard for both the FDA and EMA.

ParameterICH M10 Recommendation
Type of Internal Standard A stable isotope-labeled (SIL) analyte is the preferred choice for an internal standard. When a SIL-IS is not available, a structural analog may be used.
Purity The internal standard should be well-characterized, and its purity should be known.
Concentration The concentration of the internal standard should be consistent across all samples and should be optimized to provide an appropriate detector response.
Interference The internal standard should be assessed to ensure it does not interfere with the analyte of interest. The response of interfering components at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[6]
Matrix Effects The effect of the biological matrix on the ionization of the analyte and the internal standard should be evaluated to ensure that it does not compromise the accuracy and precision of the method.
Stability The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the expected storage and processing conditions, must be demonstrated.[7]

FDA's Additional Guidance: Evaluation of Internal Standard Response

While the ICH M10 guideline provides a harmonized framework, the FDA has issued a specific guidance document titled "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers" that offers more detailed recommendations on how to handle variability in the internal standard response.[8][9] This guidance is a critical resource for bioanalytical scientists and represents a key area of additional FDA focus.

The FDA's Q&A document emphasizes the importance of monitoring the internal standard response on a run-by-run basis to identify potential issues with sample processing or instrument performance.

Key Recommendations from the FDA's Q&A on IS Response:
ScenarioFDA Recommendation
Aberrant IS Responses in a Segment of a Run If a gradual drift or pattern in IS responses is observed in a portion of the analytical run, the subject samples with the aberrant responses should be reanalyzed.[8]
Consistent Difference in IS Response Between Study Samples and Calibrators/QCs If the IS responses for study samples are consistently higher or lower than those for calibration standards and QCs, a subset of the affected study samples should be reanalyzed.[8]
Investigation of IS Variability The guidance suggests approaches to determine if the observed IS response variability is likely to impact the accuracy of the data, warranting further investigation into the root cause.[8]
Reanalysis and Reporting If reanalysis is performed and the IS response in the repeat analysis is consistent with the calibrators and QCs, and the analyte concentrations are within 20% of the original results, no further investigation is typically needed. However, if the reanalyzed concentrations are not within 20% of the original values, the results from the repeat analysis should be reported.[8]

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Interference

  • Objective: To assess the potential for interference at the retention time of the analyte and the internal standard.

  • Procedure:

    • Prepare a blank sample (matrix without analyte or IS).

    • Prepare a zero sample (matrix with IS only).

    • Prepare a sample at the Lower Limit of Quantification (LLOQ).

    • Analyze at least six individual sources of the appropriate blank matrix.

    • Inject the blank, zero, and LLOQ samples.

    • Monitor the response at the retention time of the analyte in the blank and zero samples.

    • Monitor the response at the retention time of the internal standard in the blank sample.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the blank and zero samples should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the mean internal standard response.[6]

Protocol 2: Monitoring Internal Standard Response Variability

  • Objective: To monitor the consistency of the internal standard response throughout an analytical run.

  • Procedure:

    • During the analysis of a bioanalytical run, record the peak area or height of the internal standard for all calibration standards, QCs, and study samples.

    • Plot the internal standard response versus the injection order.

    • Visually inspect the plot for any trends, drifts, or abrupt changes in the internal standard response.

    • Calculate the mean and standard deviation of the internal standard response for the calibration standards and QCs.

    • Compare the internal standard response of individual study samples to the mean response of the calibrators and QCs.

  • Actionable Limits: If the internal standard response of a study sample deviates significantly (e.g., > 30%) from the mean response of the calibrators and QCs, or if a clear trend is observed, an investigation should be initiated as per the FDA's Q&A guidance.

Visualizing the Workflow

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

Caption: Decision workflow for selecting an appropriate internal standard.

IS_Response_Evaluation_Workflow FDA Guideline: IS Response Evaluation Workflow start Start: Bioanalytical Run Completed monitor_is Monitor IS Response Across All Samples start->monitor_is check_variability Is Significant IS Response Variability Observed? monitor_is->check_variability no_issue No Further Action Required check_variability->no_issue No investigate Investigate Cause of Variability check_variability->investigate Yes end End no_issue->end reanalyze Reanalyze Affected Samples investigate->reanalyze compare_results Compare Original and Reanalyzed Results reanalyze->compare_results within_20 Results within 20%? compare_results->within_20 report_original Report Original Results (with justification) within_20->report_original Yes report_reanalyzed Report Reanalyzed Results within_20->report_reanalyzed No report_original->end report_reanalyzed->end

Caption: Workflow for evaluating internal standard response variability based on FDA recommendations.

References

Assessing the Matrix Effect for 5-O-Desmethyl Donepezil-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development of robust bioanalytical methods, particularly for therapeutic drug monitoring and pharmacokinetic studies, the assessment of the matrix effect is a critical step to ensure accurate and reliable quantification of analytes. This guide provides a comprehensive overview of the assessment of the matrix effect for 5-O-Desmethyl Donepezil-d5, a deuterated internal standard used in the analysis of the donepezil metabolite, 5-O-Desmethyl Donepezil. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Matrix Effect in LC-MS/MS Analysis

The matrix effect is the alteration of ionization efficiency by the presence of co-eluting substances in a sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the target analyte.[1][2][3] The U.S. Food and Drug Administration (FDA) provides guidelines for bioanalytical method validation that mandate the evaluation of matrix effects to ensure the reliability of analytical results.[4][5][6] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis due to their similar physicochemical properties to the analyte.[7]

Experimental Protocol for Matrix Effect Assessment

A rigorous evaluation of the matrix effect is essential for method validation. The following protocol outlines the standard procedure for assessing the matrix effect for 5-O-Desmethyl Donepezil using its deuterated internal standard, this compound.

Objective: To determine the effect of the biological matrix on the ionization of 5-O-Desmethyl Donepezil and its internal standard, this compound.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.[6]

  • 5-O-Desmethyl Donepezil analytical standard.

  • This compound internal standard.

  • Organic solvents for extraction and mobile phase preparation.

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of 5-O-Desmethyl Donepezil and this compound in a suitable organic solvent. From these, prepare working solutions at different concentration levels, typically at low, medium, and high-quality control (QC) concentrations.[8][9]

  • Sample Preparation:

    • Set A (Neat Solution): Spike the working solutions of the analyte and internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma from six different sources using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Spike the resulting extracts with the same working solutions of the analyte and internal standard as in Set A.[7][10]

  • LC-MS/MS Analysis: Analyze the samples from both sets using the validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF) and IS-Normalized MF:

    • The Matrix Factor is calculated for the analyte and the internal standard by comparing the peak area in the presence of the matrix (Set B) to the peak area in the neat solution (Set A).

      • MF = Peak Area (Set B) / Peak Area (Set A)

    • The IS-Normalized MF is calculated to assess the ability of the internal standard to compensate for matrix effects.

      • IS-Normalized MF = MF (Analyte) / MF (Internal Standard)

  • Calculation of Coefficient of Variation (CV): The CV of the IS-Normalized MF should be calculated across the different sources of the biological matrix.

Acceptance Criteria: According to regulatory guidelines, the precision of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[8][9]

Data Presentation: Comparison of Internal Standards

While direct experimental data comparing this compound with other internal standards for this specific analyte is not extensively published, a comparative assessment can be made based on the established principles of bioanalysis. A deuterated internal standard is expected to have nearly identical extraction recovery and chromatographic retention time, and to experience similar ionization suppression or enhancement as the analyte.

Internal Standard TypeExpected Performance in Matrix Effect AssessmentRationale
This compound (Stable Isotope Labeled) Excellent Co-elutes with the analyte, experiencing and compensating for similar matrix effects. High precision of the IS-normalized matrix factor is expected.
Analogue Internal Standard (e.g., Icopezil) Good to Moderate May have different chromatographic behavior and ionization efficiency compared to the analyte, leading to less effective compensation for matrix effects.[8][11]
Structurally Unrelated Internal Standard (e.g., Disopyramide) Variable Least likely to mimic the behavior of the analyte in the matrix, potentially leading to poor compensation for matrix effects.[12]

Experimental Workflow and Decision Making

The following diagrams illustrate the experimental workflow for assessing the matrix effect and a logical approach to selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_evaluation Evaluation cluster_result Result prep_neat Prepare Neat Solutions (Analyte + IS in Solvent) lcms LC-MS/MS Analysis prep_neat->lcms prep_matrix Prepare Post-Extraction Spiked Samples (Blank Matrix Extract + Analyte + IS) prep_matrix->lcms calc_mf Calculate Matrix Factor (MF) for Analyte and IS lcms->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf calc_cv Calculate CV of IS-Normalized MF calc_is_mf->calc_cv acceptance CV <= 15%? calc_cv->acceptance pass Method Passes acceptance->pass Yes fail Method Fails (Re-evaluate IS/Method) acceptance->fail No

Fig. 1: Experimental workflow for matrix effect assessment.

G cluster_is_type Internal Standard Type cluster_eval Evaluation cluster_decision Decision start Start: Select Potential Internal Standard (IS) is_sil Stable Isotope Labeled (e.g., this compound) start->is_sil Preferred is_analog Structural Analog (e.g., Icopezil) start->is_analog is_unrelated Unrelated Compound (e.g., Disopyramide) start->is_unrelated eval_matrix Assess Matrix Effect (CV of IS-Normalized MF <= 15%) is_sil->eval_matrix is_analog->eval_matrix is_unrelated->eval_matrix accept Accept IS eval_matrix->accept Yes reject Reject IS & Select Alternative eval_matrix->reject No reject->start

Fig. 2: Decision pathway for internal standard selection based on matrix effect.

Conclusion

The assessment of the matrix effect is a non-negotiable aspect of bioanalytical method validation. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix-induced variations in analyte signal. While alternative internal standards can be used, they require rigorous validation to demonstrate their suitability. The experimental protocol and decision-making framework presented in this guide provide a systematic approach to evaluating and mitigating the risks associated with matrix effects, ultimately leading to more accurate and reliable bioanalytical data.

References

The Gold Standard Debate: Deuterated vs. Non-Deuterated Internal Standards for Donepezil Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the Alzheimer's drug Donepezil in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two main categories of internal standards employed are stable isotope-labeled (deuterated) and non-deuterated (structurally similar) compounds. This guide provides a comprehensive comparison of these two approaches for Donepezil analysis, supported by experimental data from various studies, to assist researchers in making an informed decision for their bioanalytical method development.

Performance Under Scrutiny: A Data-Driven Comparison

The primary advantage of a deuterated internal standard, such as Donepezil-d7, is its near-identical chemical and physical properties to the analyte, Donepezil. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.[1] Non-deuterated internal standards, while often more cost-effective, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can potentially compromise assay accuracy.[2][3]

Below is a summary of validation parameters from studies utilizing either deuterated or non-deuterated internal standards for Donepezil quantification. It is important to note that these results are compiled from different laboratories and methodologies, and a direct head-to-head comparison under identical conditions is not available in the literature.

ParameterDeuterated IS (Donepezil-d7)Non-Deuterated IS (Icopezil)Non-Deuterated IS (Quetiapine)
Linearity Range 0.1 - 100 ng/mL[4]0.5 - 1,000 ng/mL[2][5]0.1 - 42 ng/mL[6]
Correlation Coefficient (r²) 0.9993[4]≥0.9999[2][5]Not Reported
Intra-day Accuracy 96 - 106%[4]96.2% to 109.6%[2]+ 5.0% and -5.0%[6]
Inter-day Accuracy Not Reported96.0% to 107.1%[2]+ 5.0% and -5.0%[6]
Intra-day Precision (%CV) Not ReportedBelow 11.1%[2]Below 10.0%[6]
Inter-day Precision (%CV) Not ReportedBelow 13.9%[2]Below 10.0%[6]
Matrix Effect Not Reported92.2% to 103.8%[2][5]Not Reported
Recovery Not Reported98.5% to 106.8%[2][5]>96% (Donepezil)[6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]0.5 ng/mL[2][5]0.1 ng/mL[6]

Note: The data presented is a compilation from multiple sources and not a direct comparative study.

The "Isotope Effect": A Potential Pitfall for Deuterated Standards

While deuterated standards are generally preferred, it is crucial to be aware of the "deuterium isotope effect." The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[7][8] If this separation occurs in a region of variable ion suppression or enhancement, the deuterated IS may not adequately compensate for matrix effects, leading to inaccurate quantification.[7][9] Therefore, chromatographic conditions must be carefully optimized to ensure co-elution of the analyte and the deuterated internal standard.

Experimental Methodologies in Focus

The following sections detail the experimental protocols from studies that have successfully quantified Donepezil using either a deuterated or a non-deuterated internal standard.

Method 1: Donepezil Quantification using Deuterated Internal Standard (Donepezil-d7)

This method utilizes a simple liquid-liquid extraction (LLE) protocol for sample preparation and LC-MS/MS for analysis.

  • Sample Preparation (LLE):

    • To a plasma sample, add the internal standard (Donepezil-d7).

    • Vortex for 5 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Evaporate the supernatant to dryness at 45°C.

    • Reconstitute the residue with the mobile phase.[4]

  • Chromatographic Conditions:

    • Instrument: Agilent G6470 QQQ LC-MS/MS[4]

    • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Mass Spectrometry Detection:

    • Multiple Reaction Monitoring (MRM) was used for quantification.[4]

Method 2: Donepezil Quantification using Non-Deuterated Internal Standard (Icopezil)

This method also employs an LLE-based sample preparation followed by LC-MS/MS analysis.

  • Sample Preparation (LLE):

    • To 20 µL of rat plasma, add the internal standard (Icopezil).

    • Add 500 µL of pure methyl tert-butyl ether for extraction.

    • Vortex to mix.

    • Centrifuge to separate the layers.

    • Evaporate the organic layer and reconstitute the residue.[2][5]

  • Method Validation:

    • The method was validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, matrix effect, recovery, sensitivity (LLOQ), and stability.[2][5]

Visualizing the Process and Pathway

To better understand the experimental workflow and the mechanism of action of Donepezil, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for Donepezil quantification.

donepezil_pathway cluster_synapse Synaptic Cleft Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicSynapse Cholinergic Synapse ACh->CholinergicSynapse Increased Levels CognitiveFunction Improved Cognitive Function CholinergicSynapse->CognitiveFunction

Caption: Signaling pathway of Donepezil.

Conclusion: Making the Right Choice

The selection between a deuterated and a non-deuterated internal standard for Donepezil analysis depends on a balance of required assay performance, cost, and availability.

  • Deuterated Internal Standards (e.g., Donepezil-d7): These are generally considered the "gold standard" due to their ability to closely mimic the analyte's behavior, providing superior compensation for matrix effects and other sources of variability.[1] They are highly recommended for regulatory submissions and when the highest level of accuracy and precision is required. However, the potential for chromatographic separation due to the isotope effect must be carefully evaluated and mitigated.[7]

  • Non-Deuterated Internal Standards (e.g., Icopezil, Quetiapine): These can be a cost-effective alternative and may provide acceptable performance for research-grade assays.[2] However, it is crucial to thoroughly validate the method to ensure that the chosen analogue adequately tracks the analyte throughout the entire analytical process, particularly concerning extraction recovery and matrix effects.[3]

Ultimately, the decision rests on a thorough validation that demonstrates the chosen internal standard provides the necessary accuracy, precision, and reliability for the intended application of the bioanalytical method.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides an objective comparison of approaches to cross-validation of bioanalytical methods, supported by experimental data and detailed protocols, in alignment with the principles outlined in the ICH M10 guideline.

The transfer of bioanalytical methods between laboratories is a critical step in the drug development lifecycle. When a method is moved from a sending laboratory to a receiving laboratory, a cross-validation study is essential to demonstrate that the method performs equivalently in both locations. This ensures that data generated at different sites can be reliably combined or compared, maintaining the integrity of pharmacokinetic (PK), toxicokinetic (TK), and biomarker data supporting regulatory submissions.[1][2][3]

Comparing Cross-Validation Strategies: Key Considerations

Historically, acceptance criteria for cross-validation were often based on incurred sample reanalysis (ISR) criteria.[4] However, the current regulatory landscape, particularly with the adoption of the International Council for Harmonisation (ICH) M10 guideline, has shifted the focus towards a more comprehensive statistical assessment of bias between methods.[1][4] The ICH M10 guideline does not prescribe specific acceptance criteria for cross-validation, allowing for more flexibility but also placing a greater emphasis on a thorough, scientifically sound justification of method comparability.[1]

This guide will compare two primary scenarios for cross-validation:

  • Scenario A: Cross-Validation of a Small Molecule LC-MS/MS Assay

  • Scenario B: Cross-Validation of a Large Molecule Ligand-Binding Assay (LBA)

The comparison will focus on experimental design, statistical analysis, and potential challenges and solutions for each scenario.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative parameters and outcomes from representative cross-validation studies for both LC-MS/MS and Ligand-Binding Assays.

Table 1: Comparison of Cross-Validation Parameters for LC-MS/MS and Ligand-Binding Assays

ParameterLC-MS/MS Assay (Scenario A)Ligand-Binding Assay (Scenario B)Key Considerations & ICH M10 Recommendations
Assay Principle Chromatographic separation followed by mass spectrometric detection.Based on the specific binding of a ligand to a receptor or antibody.[5]The underlying technology dictates the validation parameters and potential sources of variability.
Typical Quantitative Range Wide dynamic range, often spanning 3-4 orders of magnitude (e.g., 1-2000 ng/mL).[6]Narrower dynamic range, typically around 2 orders of magnitude.[6]The range should cover the expected concentrations in study samples.
Sample Types for Cross-Validation Spiked Quality Control (QC) samples and incurred (study) samples.[6][7]Spiked Quality Control (QC) samples and incurred (study) samples.[8]ICH M10 recommends using both QCs and incurred samples (n≥30, if available) to assess bias.[7]
Number of Replicates Typically 3-6 replicates per QC concentration level.[6]Often analyzed in duplicate.The number of replicates should be sufficient for robust statistical analysis.
Primary Statistical Analysis Bland-Altman plots, Deming regression, and equivalence testing.[6][9]Bland-Altman plots, Deming regression, and equivalence testing.[1][9]ICH M10 recommends these statistical tools to assess bias between methods.[7]
Common Acceptance Approach Equivalence testing with a 95% confidence interval of the mean difference within ±15%.[6]Equivalence testing with a 95% confidence interval of the mean difference within ±20%.[6]While not mandated, these equivalence boundaries are often scientifically justified based on method validation criteria.[6]

Table 2: Example Cross-Validation Data for a Small Molecule LC-MS/MS Assay

Nominal Concentration (ng/mL)Sending Lab Mean (ng/mL) (n=6)Receiving Lab Mean (ng/mL) (n=6)% Difference
32.953.05+3.39%
600595.8610.2+2.42%
15001485.31520.1+2.34%

Data is hypothetical and for illustrative purposes, based on typical experimental designs found in the literature.[6]

Table 3: Example Cross-Validation Data for a Large Molecule Ligand-Binding Assay

Nominal Concentration (ng/mL)Sending Lab Mean (ng/mL) (n=6)Receiving Lab Mean (ng/mL) (n=6)% Difference
5048.552.0+7.22%
500510.2495.5-2.88%
15001455.01530.0+5.15%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. The following protocols outline the key steps for both LC-MS/MS and Ligand-Binding Assays.

Experimental Protocol: Cross-Validation of an LC-MS/MS Method

1. Objective: To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method between a sending and a receiving laboratory.

2. Materials:

  • Blank biological matrix (e.g., human plasma with K2EDTA).[6]
  • Analyte and internal standard (IS) reference standards.
  • Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared by the sending laboratory.
  • A set of at least 30 incurred samples from a single clinical study, if available.[7]

3. Procedure:

  • Sample Preparation: A shared, detailed standard operating procedure (SOP) for sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be followed by both laboratories.[10]
  • Sample Analysis:
  • An aliquot of the QC samples and incurred samples is shipped frozen to the receiving laboratory.
  • Both laboratories will analyze the samples using their respective validated LC-MS/MS systems.
  • Each laboratory should follow their established and validated method parameters.
  • Data Acquisition and Processing: Both laboratories should use their respective data acquisition and processing software. It is crucial to ensure that the integration parameters are consistently applied.

4. Data Analysis:

  • The concentration data from both laboratories for the QC and incurred samples are compiled.
  • Statistical analysis is performed using Bland-Altman plots, Deming regression, and equivalence testing to assess the bias and agreement between the two laboratories.[6][9]

Experimental Protocol: Cross-Validation of a Ligand-Binding Assay (LBA)

1. Objective: To demonstrate the equivalency of a validated ligand-binding assay between a sending and a receiving laboratory.

2. Materials:

  • Blank biological matrix.
  • Analyte reference standard.
  • Critical reagents (e.g., capture and detection antibodies, enzyme conjugate) from the same lot should be used by both laboratories if possible.
  • Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared by the sending laboratory.
  • A set of at least 30 incurred samples from a single clinical study, if available.

3. Procedure:

  • Sample Preparation: A detailed and harmonized SOP for the assay procedure, including incubation times, temperatures, and washing steps, is critical.[11]
  • Sample Analysis:
  • Aliquots of QC and incurred samples are shipped to the receiving laboratory.
  • Both laboratories analyze the samples according to the validated LBA protocol.
  • It is recommended that analysts from both laboratories communicate to ensure consistent technique.[8]
  • Data Acquisition and Processing: The raw data (e.g., optical density, fluorescence units) is processed using the same data analysis software and curve-fitting model (e.g., four-parameter logistic model) in both laboratories.

4. Data Analysis:

  • The calculated concentrations from both laboratories are tabulated.
  • Statistical analysis, including Bland-Altman plots and Deming regression, is performed to evaluate the agreement between the two laboratories.[1][9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation process.

CrossValidationWorkflow cluster_sending Sending Laboratory cluster_receiving Receiving Laboratory cluster_analysis Data Analysis and Comparison prep_samples Prepare QC and Incurred Samples analyze_samples_s Analyze Samples prep_samples->analyze_samples_s receive_samples Receive Samples prep_samples->receive_samples Ship Samples data_s Generate Concentration Data analyze_samples_s->data_s compare_data Compare Datasets data_s->compare_data analyze_samples_r Analyze Samples receive_samples->analyze_samples_r data_r Generate Concentration Data analyze_samples_r->data_r data_r->compare_data stat_analysis Statistical Analysis (Bland-Altman, Deming) compare_data->stat_analysis report Cross-Validation Report stat_analysis->report

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

StatisticalAnalysis cluster_methods Statistical Assessment of Bias data Concentration Data (Sending vs. Receiving Lab) bland_altman Bland-Altman Plot data->bland_altman deming Deming Regression data->deming equivalence Equivalence Testing data->equivalence conclusion Conclusion on Method Equivalency bland_altman->conclusion deming->conclusion equivalence->conclusion

Caption: Statistical analysis approach for comparing bioanalytical data.

Challenges and Solutions in Cross-Validation

Despite careful planning, challenges can arise during inter-laboratory cross-validation.

Table 4: Common Challenges and Recommended Solutions

ChallengePotential Cause(s)Recommended Solution(s)
Systematic Bias Differences in reagent lots, instrument calibration, or subtle variations in procedure.Thorough investigation of all potential sources of variability. A pre-transfer discussion and harmonization of the detailed analytical procedure are crucial.
Increased Variability Inconsistent sample handling, differences in analyst technique, or matrix effects.On-site training of analysts at the receiving laboratory. Ensure identical sample collection and processing procedures are used.
Discrepancies in Incurred Samples Analyte stability issues, presence of metabolites, or differences in protein binding between labs.Investigate analyte stability under the shipping and storage conditions. Analyze for potential interfering metabolites.
Failed Statistical Equivalence The chosen statistical approach may be too stringent, or a true bias exists between the methods.[9]Re-evaluate the statistical plan and acceptance criteria in consultation with statisticians. If a bias is confirmed, its impact on the study data must be assessed.[7]

References

The Analyst's Compass: Selecting an Optimal Internal Standard for Donepezil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the evaluation of alternative internal standards for the accurate analysis of Donepezil.

In the bioanalysis of Donepezil, a key therapeutic agent for Alzheimer's disease, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. The internal standard compensates for variations in sample preparation and instrument response, ensuring the integrity of quantitative data. This guide provides a comprehensive comparison of commonly employed internal standards for Donepezil analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data from published literature.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's chemical and physical properties, co-elute in close proximity without causing interference, and not be present in the biological matrix. The following table summarizes the performance of several internal standards used in Donepezil analysis, providing a clear comparison of their key validation parameters.

Internal StandardLinearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Notes
Donepezil-D4 0.1 - 50[1]98.0 - 110.0[1]< 8.0[1]~60[1]Stable isotope-labeled IS, considered the gold standard due to similar physicochemical properties to the analyte.[2][3]
Donepezil-D7 0.1 - 100[4]96 - 106[4]Not explicitly stated, but method is described as "highly reproducible"[4]Not explicitly statedAnother stable isotope-labeled IS, expected to provide excellent performance.[2][3]
Icopezil 0.5 - 1000[5][6]96.0 - 109.6[5][6]≤ 13.9[5][6]98.5 - 106.8[5][6]A structural analog of Donepezil, offering a cost-effective alternative to stable isotope-labeled standards.[5][6][7]
Lansoprazole Not specified for DonepezilNot specified for DonepezilNot specified for DonepezilNot specified for DonepezilUsed for simultaneous quantification of Donepezil and Tadalafil.[8]
Loratadine 0.1 - 15[9]Intra- and inter-assay variabilities determined[9]< 15[9]99.4 ± 6.3[9]A structurally unrelated compound, selected for its chromatographic behavior.[10]
Quetiapine 0.1 - 42[11]+5.0 to -5.0[11]< 10.0[11]Not explicitly statedAnother structurally unrelated compound used in a validated LC-MS/MS method.[11]

Experimental Workflows and Methodologies

The selection of an internal standard is intrinsically linked to the overall analytical method. Below are detailed experimental protocols for the analysis of Donepezil using different internal standards.

Experimental Workflow: Evaluating Internal Standards for Donepezil Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation plasma Plasma Sample spike Spike with Donepezil & Internal Standard plasma->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS System evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration & Ratio Calculation (Analyte/IS) detect->integrate calibrate Calibration Curve Generation integrate->calibrate validate Method Validation (Accuracy, Precision, Linearity, Recovery) calibrate->validate compare Compare Performance of Different Internal Standards validate->compare G cluster_types Internal Standard Types cluster_impact Impact on Method Performance cluster_result Final Analytical Result IS_Choice Choice of Internal Standard SIL Stable Isotope-Labeled (e.g., Donepezil-D4) IS_Choice->SIL Ideal (co-eluting, similar properties) Analog Structural Analog (e.g., Icopezil) IS_Choice->Analog Cost-effective (similar extraction & ionization) Unrelated Structurally Unrelated (e.g., Loratadine) IS_Choice->Unrelated Acceptable (if validated thoroughly) Accuracy Accuracy SIL->Accuracy Precision Precision SIL->Precision Recovery Recovery Consistency SIL->Recovery Matrix Matrix Effect Compensation SIL->Matrix Analog->Accuracy Analog->Precision Analog->Recovery Analog->Matrix Unrelated->Accuracy Unrelated->Precision Unrelated->Recovery Unrelated->Matrix Reliable_Data Reliable & Reproducible Quantitative Data Accuracy->Reliable_Data Precision->Reliable_Data Recovery->Reliable_Data Matrix->Reliable_Data

References

Stability of 5-O-Desmethyl Donepezil-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 5-O-Desmethyl Donepezil-d5, a deuterated internal standard, in various biological matrices. The information is based on published experimental data for its non-deuterated analog and general principles for the use of stable isotope-labeled internal standards in bioanalysis. This document is intended to assist researchers in designing and validating robust bioanalytical methods.

Introduction to this compound

This compound is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a primary metabolite of Donepezil.[1][2] Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] The use of stable isotope-labeled internal standards, such as this compound, is the preferred method in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5][6] These standards are crucial for correcting variability in sample processing and analysis, thereby improving the accuracy and precision of the results.[4][6]

Comparative Stability Data

The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation. The following tables summarize the stability of 5-O-Desmethyl Donepezil (non-deuterated) in human plasma under various storage conditions, which serves as a strong indicator for the stability of its deuterated counterpart. Deuterated internal standards are expected to have nearly identical chemical properties and therefore similar stability to their non-labeled counterparts.[4]

Table 1: Long-Term Stability of 5-O-Desmethyl Donepezil in Human Plasma

Storage TemperatureDurationStability AssessmentReference
-15 °C211 daysStable[7]
-20 °C184 daysStable[3][8]

Table 2: Short-Term and Process-Related Stability of 5-O-Desmethyl Donepezil in Human Plasma

ConditionDurationStability AssessmentReference
Bench-Top (Ambient)24 hoursStable[3]
Freeze/Thaw CyclesUp to 5 cyclesStable[3]
Processed Sample (4°C)78 hoursStable[3]

Experimental Protocols

Detailed methodologies are essential for replicating and validating stability studies. The following protocols are based on published literature for the analysis of 5-O-Desmethyl Donepezil in human plasma.

Method 1: LC-MS/MS Analysis of Donepezil and its Metabolites[3][8]
  • Sample Preparation: Solid-phase extraction (SPE) was used to extract the analytes and the internal standard from human plasma.

  • Chromatography: Chromatographic separation was achieved on a Cadenza CD-C18 column with gradient elution.

  • Detection: Detection was performed using a tandem mass spectrometer with electrospray positive ionization in multiple reaction monitoring (MRM) mode.

  • Internal Standard: An analog of donepezil was used as the internal standard.

Method 2: ESI-MS/MS for Simultaneous Estimation[7]
  • Sample Preparation: Not explicitly detailed, but a bioanalytical method was developed.

  • Chromatography: Separation was performed on a reverse-phase XTerra RP column.

  • Detection: ESI-MS/MS with multiple reaction monitoring in positive polarity was used. The mass transition for 5-desmethyl donepezil was m/z 366.4 → 91.3.

  • Internal Standard: Galantamine was used as the internal standard.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the stability of an analyte like this compound in a biological matrix.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage and Stress Conditions cluster_analysis Sample Analysis cluster_evaluation Data Evaluation Spiking Spike Blank Matrix with Analyte and this compound Aliquoting Aliquot Samples for Different Stability Conditions Spiking->Aliquoting LongTerm Long-Term Storage (-20°C or -80°C) Aliquoting->LongTerm ShortTerm Short-Term Storage (Bench-Top) Aliquoting->ShortTerm FreezeThaw Freeze-Thaw Cycles Aliquoting->FreezeThaw PostProcess Post-Processing Storage Aliquoting->PostProcess Extraction Sample Extraction (SPE or LLE) LongTerm->Extraction ShortTerm->Extraction FreezeThaw->Extraction PostProcess->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Comparison Compare Stability Samples to Reference Samples LCMS->Comparison Assessment Assess Stability based on Acceptance Criteria Comparison->Assessment

Caption: Experimental workflow for stability testing of this compound.

Comparison with Alternatives

The primary alternative to using a deuterated internal standard like this compound is to use a structural analog. While structural analogs can be used, stable isotope-labeled internal standards are widely considered the "gold standard" in bioanalysis for several reasons:[4][5]

  • Co-elution: Deuterated standards typically co-elute with the analyte, which allows for the most accurate correction of matrix effects and variability in extraction and injection.[6]

  • Similar Physicochemical Properties: The physicochemical properties of a deuterated standard are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[4]

  • Reduced Method Development Time: The use of a stable isotope-labeled internal standard can often significantly reduce the time required for method development and validation.[5]

  • Regulatory Preference: Regulatory agencies generally prefer the use of stable isotope-labeled internal standards in bioanalytical submissions.[5]

While a structural analog can be a viable alternative if a deuterated standard is unavailable, it may not perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results.

Conclusion

Based on the available data for its non-deuterated counterpart, this compound is expected to be a highly stable internal standard for use in the bioanalysis of Donepezil and its metabolites. Its stability under typical long-term, short-term, and processing conditions in human plasma is well-supported by the literature. The use of this compound as an internal standard is recommended to ensure the development of a robust, reliable, and accurate bioanalytical method, consistent with industry best practices and regulatory expectations.

References

A Comparative Guide to Incurred Sample Reanalysis in Donepezil Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Incurred Sample Reanalysis (ISR)

In the realm of pharmacokinetic (PK) research, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical quality control measure to verify the precision and accuracy of the analytical method used to quantify a drug in biological samples from study subjects.[1][2][3] Unlike calibration standards or quality control (QC) samples that are prepared by spiking a known concentration of the drug into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[4][5] These samples can present a more complex matrix due to the presence of metabolites, protein binding variations, and other endogenous components, which might affect the bioanalytical method's performance.[4][6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence (BE) studies and other key pharmacokinetic studies that support regulatory submissions.[2][7][8][9] The fundamental principle of ISR is to reanalyze a subset of incurred samples in a separate analytical run and compare the results with the initial measurements.[2][10] This process helps to identify potential issues with the bioanalytical method that may not be apparent during method validation with spiked samples.[4][11]

This guide provides a comparative overview of the bioanalytical methodologies employed in Donepezil pharmacokinetic studies, with a focus on the principles and practices of ISR. While specific ISR data for Donepezil is not extensively published, this guide will leverage available method validation data to infer the reproducibility of the discussed techniques.

Regulatory Framework for Incurred Sample Reanalysis

Both the FDA and EMA have established guidelines for conducting ISR. While there are subtle differences, the core principles are harmonized.

ParameterFDA GuidanceEMA Guideline
Applicability All in vivo human bioequivalence (BE) studies and all pivotal PK or PD studies.[2]All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function.[2]
Number of Samples At least 10% of the first 1000 samples and 5% of the remaining samples.[12]10% of the first 1000 samples and 5% of the remaining samples.[8]
Sample Selection Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase.[4]Not explicitly detailed but should be representative of the study samples.
Acceptance Criteria For small molecules, at least two-thirds (67%) of the reanalyzed samples should have a percentage difference between the initial and repeat values within ±20% of their mean.[2][4]For at least 67% of the repeats, the percent difference between the initial and repeat concentration should be within 20% of their mean.[2]

Experimental Workflow for Incurred Sample Reanalysis

The process of ISR follows a structured workflow to ensure objectivity and consistency.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis Sample_Collection Sample Collection from Subjects Initial_Analysis Initial Bioanalysis of All Samples Sample_Collection->Initial_Analysis Data_Reporting Reporting of Initial Concentrations Initial_Analysis->Data_Reporting Sample_Selection Selection of a Subset of Incurred Samples Data_Reporting->Sample_Selection Based on PK profile Reanalysis Reanalysis of Selected Samples in a Separate Run Sample_Selection->Reanalysis Comparison Comparison of Initial and Reanalyzed Concentrations Reanalysis->Comparison Evaluation Evaluation Against Acceptance Criteria Comparison->Evaluation Investigation Investigation of Discrepancies Evaluation->Investigation If criteria not met

Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.

Comparison of Bioanalytical Methods for Donepezil

The primary method for quantifying Donepezil in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Various sample preparation and chromatographic conditions have been reported in the literature.

Method ComponentMethod AMethod BMethod C
Sample Preparation Liquid-Liquid Extraction (LLE)[13]Protein Precipitation (PPT)Solid-Phase Extraction (SPE)[14]
Chromatography Reversed-Phase HPLC[15]Ultra-Performance Liquid Chromatography (UPLC)Reversed-Phase HPLC[14]
Detection Tandem Mass Spectrometry (MS/MS)[13]Tandem Mass Spectrometry (MS/MS)Photodiode Array (PDA)[14]
Internal Standard Donepezil-D7[13]Not SpecifiedLoratadine[14]
Linearity Range 0.1 - 100 ng/mL[13]5 - 200 ng/mL[15]50 - 5000 ng/mL[14]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[13]5 ng/mL[15]50 ng/mL[14]
Precision (%CV) < 15%< 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%Within ±15%

Note: While specific ISR data for these methods are not publicly available, the reported precision and accuracy from method validation studies suggest that these methods are reproducible and would likely meet ISR acceptance criteria.

Detailed Experimental Protocols

Method A: Liquid-Liquid Extraction with LC-MS/MS

This method is characterized by its clean extracts and high recovery.

Sample Preparation:

  • To 0.25 mL of plasma, add the internal standard (Donepezil-D7).

  • Perform liquid-liquid extraction with 1.5 mL of a mixture of Ethyl Acetate and n-hexane (90:10 v/v).[13]

  • Vortex the mixture for 5 minutes.[13]

  • Centrifuge at 5000 rpm for 5 minutes.[13]

  • Evaporate the supernatant to dryness at 45°C.[13]

  • Reconstitute the residue in 0.25 mL of the mobile phase.[13]

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 (100 x 3.0 mm, 1.8 µm)[13]

  • Mobile Phase: 5mM ammonium formate with 0.1% formic acid and Acetonitrile (20:80)[13]

  • Flow Rate: 0.4 mL/min[13]

  • Ionization: Electrospray Ionization (ESI), Positive mode[13]

  • Detection: Multiple Reaction Monitoring (MRM)[13]

Method B: Protein Precipitation with UPLC-MS/MS

This method offers a simpler and faster sample preparation protocol.

Sample Preparation:

  • To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex to mix and precipitate the proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC specific columns (e.g., Acquity BEH C18)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 0.4 - 0.6 mL/min.

  • Ionization: ESI, Positive mode.

  • Detection: MRM.

Method C: Solid-Phase Extraction with HPLC-PDA

This method provides very clean extracts and is suitable for less sensitive detectors like PDA.

Sample Preparation:

  • Condition a solid-phase extraction cartridge (e.g., C18).

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

Chromatographic and Detection Conditions:

  • Column: Waters Nova-Pak C18 (3.9 × 150 mm, 4 μm)[14]

  • Mobile Phase: Acetonitrile and ammonium formate (pH 6.4; 0.01 M) (62:38% v/v)[14]

  • Flow Rate: 1 mL/min[14]

  • Detection: Photodiode Array (PDA) at a specific wavelength.[14]

Logical Relationship in Bioanalytical Method Validation

The validation of a bioanalytical method is a comprehensive process where ISR is a key component to ensure the method's performance on real-world samples.

BMV_Relationship cluster_application Method Application Selectivity Selectivity Study_Sample_Analysis Study Sample Analysis Selectivity->Study_Sample_Analysis Accuracy Accuracy Accuracy->Study_Sample_Analysis Precision Precision Precision->Study_Sample_Analysis Stability Stability Stability->Study_Sample_Analysis LLOQ LLOQ LLOQ->Study_Sample_Analysis Linearity Linearity Linearity->Study_Sample_Analysis ISR Incurred Sample Reanalysis Study_Sample_Analysis->ISR Verifies reproducibility Validation_Parameters Core Validation Parameters Validation_Parameters->Selectivity Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->Stability Validation_Parameters->LLOQ Validation_Parameters->Linearity

References

Safety Operating Guide

Essential Safety and Logistics for Handling 5-O-Desmethyl Donepezil-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling 5-O-Desmethyl Donepezil-d5, a labeled metabolite of Donepezil, an acetylcholinesterase inhibitor. The following procedural steps and data will help build a foundation of trust in laboratory safety and chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure to hazardous chemicals.[2] The following table summarizes the recommended PPE for handling this compound, which is described as an off-white solid[3].

PPE CategoryItemSpecifications
Respiratory Protection N95 or higher-rated respiratorFor handling small quantities of powder.
Powered Air-Purifying Respirator (PAPR)Recommended for larger quantities or when engineering controls are not sufficient to minimize exposure.[4]
Hand Protection Nitrile or neoprene glovesDouble-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and splashes.
Body Protection Laboratory coatFully buttoned.
Disposable gown or coverallsRecommended to prevent contamination of personal clothing.
Foot Protection Closed-toe shoesMade of a chemically resistant material.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe Ensure safety gather_mats Assemble Materials and Equipment gather_ppe->gather_mats Ready for work weigh Weigh Compound in Ventilated Enclosure gather_mats->weigh Begin handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Prepare solution decontaminate Decontaminate Work Surfaces dissolve->decontaminate After use dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe Clean up dispose_waste Segregate and Dispose of Chemical Waste dispose_ppe->dispose_waste Final step

Figure 1. Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble and inspect all necessary PPE as detailed in the table above.

    • Gather all required materials, including the compound, solvents, spatulas, weigh boats, and waste containers.

  • Weighing and Handling:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

    • If dissolving the compound, add the solvent to the weighed solid slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of all contaminated PPE in a designated waste stream.

    • Segregate chemical waste according to the disposal plan.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.[5]

Waste Segregation and Disposal Protocol

Waste StreamDescriptionDisposal ContainerDisposal Procedure
Solid Waste Contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns).Labeled, sealed plastic bag or container.Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Liquid Waste Solutions containing this compound and contaminated solvents.Labeled, sealed, and chemically compatible waste container.Collect in a designated hazardous waste container. Do not mix with incompatible waste streams. Arrange for pickup by your institution's EHS office.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-resistant sharps container.Dispose of in a designated sharps container for hazardous chemical waste.

Important Considerations for Deuterated Compounds:

Deuterated compounds like this compound are valuable in metabolic and pharmacokinetic studies because the deuterium label can alter the rate of metabolism.[6][7] While the health effects of this specific deuterated compound are not extensively documented, it is prudent to handle it with the same care as its non-deuterated counterpart. The disposal of deuterated compounds generally follows the same protocols as other chemical waste, but it is important to clearly label the waste to ensure proper handling and disposal by your institution's EHS personnel.[8][9][10][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-Desmethyl Donepezil-d5
Reactant of Route 2
Reactant of Route 2
5-O-Desmethyl Donepezil-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.